Product packaging for Benzo(a)pyrene diol epoxide(Cat. No.:CAS No. 55097-80-8)

Benzo(a)pyrene diol epoxide

Katalognummer: B196089
CAS-Nummer: 55097-80-8
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: DQEPMTIXHXSFOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.
Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.
7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O3 B196089 Benzo(a)pyrene diol epoxide CAS No. 55097-80-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPMTIXHXSFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036779
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55097-80-8, 58917-67-2
Record name Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextual Background of Polycyclic Aromatic Hydrocarbon Carcinogenesis Research

The study of how polycyclic aromatic hydrocarbons (PAHs) cause cancer has a long history, dating back to the 18th century. ebsco.comworldscientific.comwikipedia.org In 1775, Sir Percivall Pott made a groundbreaking observation linking the high incidence of scrotal cancer in chimney sweeps to their constant exposure to soot. ebsco.comworldscientific.comwikipedia.org This was one of the first documented connections between environmental exposure and cancer. Later, in 1915, it was demonstrated that applying coal tar to rabbit ears could induce tumors. ebsco.com A significant breakthrough occurred in 1933 when benzo(a)pyrene, a specific PAH isolated from coal tar, was shown to cause skin cancer in mice. ebsco.com

PAHs are a large group of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials like coal, oil, gas, wood, and tobacco. ebsco.comwikipedia.orgwikipedia.orgmdpi.comnih.gov As a result, they are ubiquitous environmental contaminants found in vehicle exhaust, industrial emissions, and even in some foods, particularly those that are grilled or smoked. ebsco.comwikipedia.orgmdpi.com

The central dogma of PAH carcinogenesis research is that these compounds are not directly carcinogenic. Instead, they require metabolic activation within the body to be converted into reactive intermediates that can damage cellular macromolecules like DNA. worldscientific.comnih.gov This metabolic activation process is a key area of investigation, as it explains how a relatively inert environmental compound can become a potent cancer-causing agent.

Significance of Benzo a Pyrene Diol Epoxide As a Key Metabolite in Carcinogenesis Studies

Benzo(a)pyrene (B[a]P) is considered a procarcinogen, meaning its cancer-causing potential is dependent on its metabolic conversion to other compounds. wikipedia.org The metabolic activation of B[a]P is a multi-step enzymatic process that culminates in the formation of benzo(a)pyrene diol epoxide (BPDE). wikipedia.orgmdpi.com This process involves a sequence of reactions catalyzed by cytochrome P450 enzymes and epoxide hydrolase. wikipedia.orgmdpi.comnih.gov

The journey from B[a]P to its ultimate carcinogenic form, BPDE, involves several key steps:

Oxidation: B[a]P is first oxidized by cytochrome P450 1A1 (CYP1A1) to form B[a]P-7,8-epoxide. wikipedia.org

Hydration: Epoxide hydrolase then converts the epoxide into (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org

Second Oxidation: This dihydrodiol is then re-oxidized by CYP1A1 to produce (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.org

It is this final product, BPDE, that is widely recognized as the ultimate carcinogen derived from benzo(a)pyrene. mdpi.comnih.gov The significance of BPDE lies in its high reactivity and its ability to form covalent bonds with DNA, creating what are known as DNA adducts. wikipedia.orgmdpi.comacs.org These adducts, if not properly repaired by the cell's machinery, can lead to mutations during DNA replication. mdpi.com

The formation of BPDE-DNA adducts is a critical initiating event in the carcinogenic process. pnas.org These adducts can distort the normal structure of the DNA double helix. wikipedia.orgwikipedia.org Specifically, BPDE has been shown to bind to the N2 position of guanine (B1146940) and the N6 amino group of adenine (B156593), which are key bases in the genetic code. acs.orgwikipedia.org The formation of these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and division. aacrjournals.org

Overview of Major Academic Research Domains Involving Benzo a Pyrene Diol Epoxide

Biotransformation of Benzo(a)pyrene to Benzo(a)pyrene Diol Epoxide

The conversion of the procarcinogen benzo(a)pyrene (B[a]P) into its ultimate carcinogenic form, this compound (BPDE), is a multi-step metabolic process. This bioactivation is catalyzed by a sequence of specific enzymes that transform the chemically inert B[a]P into a highly reactive electrophile. The pathway involves an initial epoxidation, followed by hydration, and a subsequent epoxidation. nih.govnih.govnih.gov

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)

The initial and final oxidation steps in the metabolic activation of benzo(a)pyrene are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The major CYPs involved in this process are CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes introduce an oxygen atom into the B[a]P molecule. CYP1A1 and CYP1B1 are considered the principal enzymes in the bioactivation of B[a]P. mdpi.comoup.com Studies using recombinant human enzymes have shown that CYP1A1 and CYP1B1 are the most active in oxidizing B[a]P to its intermediates. acs.orgnih.gov

The first step of activation is the P450-mediated oxidation of B[a]P at the 7,8-position to form B[a]P-7,8-epoxide. nih.govoup.com While both CYP1A1 and CYP1B1 catalyze this reaction, research indicates that CYP1B1 can be particularly efficient in this initial epoxidation. acs.org Following the intermediate hydrolysis step, these same P450 enzymes catalyze the second epoxidation. Specifically, CYP1A1 and CYP1B1 metabolize the resulting benzo(a)pyrene-7,8-dihydrodiol (B[a]P-7,8-diol) to the ultimate genotoxic benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govoup.comnih.gov While CYP1A1 generally shows the highest total metabolism of B[a]P, CYP1B1 may also significantly contribute to B[a]P and B[a]P-7,8-diol metabolism. nih.govresearchgate.net The role of CYP1A2 in this specific pathway is comparatively minor, with studies showing its rate of forming the key 7,8-diol metabolite to be undetectable or much lower than that of CYP1A1 and CYP1B1. nih.govresearchgate.net

Function of Epoxide Hydrolase in Dihydrodiol Formation

Following the initial epoxidation of benzo(a)pyrene by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role. nih.gov This enzyme catalyzes the hydrolysis of the newly formed, and highly reactive, B[a]P-7,8-epoxide. nih.govnumberanalytics.com The function of epoxide hydrolase is to add a water molecule across the epoxide ring, converting it into the less reactive and more water-soluble benzo(a)pyrene-7,8-dihydrodiol (specifically, the trans-7,8-dihydrodiol). nih.govacs.orgnumberanalytics.com This conversion is a critical intermediate step, as the resulting dihydrodiol is the substrate for the second oxidation reaction that forms the ultimate carcinogenic diol epoxide. nih.govnih.gov The inclusion of epoxide hydrolase in in-vitro experiments markedly increases the formation of diol products from B[a]P metabolism. oup.comacs.org

Sequential Enzymatic Oxidation and Hydrolysis Steps

The metabolic activation of benzo(a)pyrene to its diol epoxide derivative is a defined, sequential process involving distinct enzymatic reactions. nih.gov

The sequence is as follows:

First Oxidation: Cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, catalyze the initial epoxidation of the benzo(a)pyrene molecule at the 7,8-double bond, forming benzo(a)pyrene-7,8-oxide. nih.govnih.gov

Hydrolysis: The enzyme epoxide hydrolase then hydrates the benzo(a)pyrene-7,8-oxide. nih.govnih.gov This reaction opens the epoxide ring and results in the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (benzo(a)pyrene-7,8-diol). acs.org

Second Oxidation: The benzo(a)pyrene-7,8-diol (B196081) intermediate undergoes a second epoxidation, again catalyzed by CYP1A1 or CYP1B1. nih.govacs.org This oxidation occurs at the 9,10-double bond of the dihydrodiol, leading to the final product: benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govnih.govnih.gov

This three-step enzymatic pathway transforms the relatively inert parent compound into a highly reactive diol epoxide capable of forming covalent bonds with cellular macromolecules. nih.gov

Table 1: Enzymes in Benzo(a)pyrene Metabolic Activation

Enzyme Class Role in BPDE Formation Substrate(s) Product(s)
CYP1A1 Cytochrome P450 Catalyzes the initial and second epoxidation steps. nih.govnih.gov Benzo(a)pyrene, Benzo(a)pyrene-7,8-dihydrodiol Benzo(a)pyrene-7,8-epoxide, this compound
CYP1A2 Cytochrome P450 Minor role; much lower activity than CYP1A1 and CYP1B1 in this pathway. nih.gov Benzo(a)pyrene Benzo(a)pyrene metabolites
CYP1B1 Cytochrome P450 Key enzyme in the initial and second epoxidation steps. acs.orgnih.gov Benzo(a)pyrene, Benzo(a)pyrene-7,8-dihydrodiol Benzo(a)pyrene-7,8-epoxide, this compound

| Epoxide Hydrolase (mEH) | Hydrolase | Catalyzes the hydrolysis of the initial epoxide. nih.govnumberanalytics.com | Benzo(a)pyrene-7,8-epoxide | trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene |

Formation of Stereoisomeric Benzo(a)pyrene Diol Epoxides

The enzymatic reactions that produce this compound are stereospecific and stereoselective, resulting in the formation of several different stereoisomers. nih.gov These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The stereochemistry of the BPDE molecule is a critical determinant of its biological activity.

Anti- and Syn-Diastereomers

Metabolism of benzo(a)pyrene-7,8-diol results in the formation of two diastereomers of BPDE: the anti-diastereomer and the syn-diastereomer. acs.orgacs.org These isomers differ based on the relative position of the epoxide oxygen with respect to the hydroxyl group at the 7-position of the saturated ring.

In anti-BPDE , the epoxide oxygen is on the opposite face of the ring from the benzylic 7-hydroxyl group. acs.org

In syn-BPDE , the epoxide oxygen is on the same face of the ring as the benzylic 7-hydroxyl group. acs.org

Of the two, the anti-BPDE isomer is generally found to be more mutagenic and carcinogenic in animal and human cell experiments. acs.orgnih.gov The formation of anti-BPDE is favored by P450 1A1 and 1B1. acs.org Studies have shown that after exposure to B[a]P, the major DNA adducts formed are derived from the anti-diastereomer. oup.com

(+)- and (-)-Enantiomeric Forms and Optical Activity

Both the anti- and syn-diastereomers of BPDE are chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. researchgate.netresearchgate.net These are designated as (+) and (-) based on their ability to rotate the plane of polarized light. This results in a total of four possible stereoisomers: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.netresearchgate.net

The metabolic pathway is highly stereoselective. The initial oxidation of B[a]P and subsequent hydration by epoxide hydratase produces an optically pure (-)-trans-7,8-diol. nih.gov The further stereoselective oxygenation of this specific enantiomer by P450 enzymes leads predominantly to the formation of the (+)-anti-BPDE enantiomer. pnas.org This particular isomer, (+)-anti-BPDE, is widely considered to be the most mutagenic and carcinogenic form in mammalian systems. oup.comacs.org The differences in biological activity between the enantiomers are thought to arise from differences in their spatial orientation when they interact with and bind to DNA. oup.comtandfonline.com

Table 2: Stereoisomers of this compound (BPDE)

Isomer Class Specific Isomer Description Key Characteristic
Diastereomer anti-BPDE Epoxide oxygen is trans to the C7 hydroxyl group. acs.org Generally more mutagenic and carcinogenic than the syn-isomer. acs.org
Diastereomer syn-BPDE Epoxide oxygen is cis to the C7 hydroxyl group. acs.org Less tumorigenic than the anti-isomer. nih.gov
Enantiomer (+)-anti-BPDE The (+) enantiomer of the anti-diastereomer. Considered the ultimate carcinogenic metabolite of benzo(a)pyrene. oup.comacs.org
Enantiomer (-)-anti-BPDE The (-) enantiomer of the anti-diastereomer. Less mutagenic in mammalian cells than the (+) enantiomer. oup.com
Enantiomer (+)-syn-BPDE The (+) enantiomer of the syn-diastereomer. Exhibits low mutagenic activity in mammalian cells. acs.org

| Enantiomer | (-)-syn-BPDE | The (-) enantiomer of the syn-diastereomer. | Exhibits low mutagenic activity in mammalian cells. acs.org |

Genotoxicity and Mutagenesis Induced by Benzo a Pyrene Diol Epoxide

Induction of DNA Damage Events in Experimental Systems

The interaction of BPDE with DNA initiates a cascade of cellular responses to the damage, which can manifest as strand breaks, exchanges between chromatids, and the formation of micronuclei. These events are well-documented in a variety of research models, from isolated cells to whole organisms.

DNA Strand Breaks

BPDE has been shown to induce DNA strand breaks in a concentration-dependent manner in human cell lines. nih.gov For instance, studies using the Comet assay on the human prostate carcinoma cell line DU145 demonstrated a significant increase in DNA strand breaks following exposure to BPDE. nih.gov In fact, plasmid DNA that has been adducted with BPDE is more susceptible to single-strand breaks induced by UV radiation than DNA without these adducts. researchgate.netoup.com This suggests that the presence of BPDE adducts can sensitize the DNA to other damaging agents. The formation of these breaks is a critical early event in the genotoxic process, triggering cellular repair mechanisms and, if not properly repaired, leading to more severe chromosomal damage. scielo.br

Sister Chromatid Exchange and Chromosomal Aberrations

Exposure to BPDE is associated with a significant increase in sister chromatid exchanges (SCEs) and chromosomal aberrations in cultured human lymphocytes. umontreal.canih.gov Chromosomal aberrations induced by BPDE are predominantly single chromatid breaks, with fewer instances of isochromatid breaks or exchange figures. researchgate.netunav.edu Studies have shown a higher frequency of BPDE-induced chromosomal aberrations in lung cancer patients compared to healthy controls, suggesting a potential link between sensitivity to BPDE-induced damage and cancer risk. researchgate.netunav.edu The frequency of these aberrations can be influenced by genetic factors, such as polymorphisms in genes like glutathione (B108866) S-transferase M1 (GSTM1), which is involved in the detoxification of carcinogens. umontreal.ca

Micronuclei Formation

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of chromosomal damage and instability. biosynth.com Experimental evidence demonstrates that BPDE induces the formation of micronuclei in a dose-dependent manner in human cord blood cells. biosynth.com Furthermore, combining BPDE treatment with inhibitors of DNA repair enzymes, such as poly(ADP-ribose) polymerase, can potentiate the frequency of micronuclei formation, highlighting the crucial role of DNA repair in mitigating BPDE-induced genotoxicity. scielo.br A statistically significant association has been observed between BPDE levels and the frequency of erythrocyte micronuclei in humans. oup.com

Mutational Spectrum and Hotspots in Research Models

The DNA damage induced by BPDE, if not accurately repaired, can lead to permanent changes in the DNA sequence, known as mutations. The pattern of these mutations is not random, with specific types of base substitutions and preferential targets within the genome being characteristic of BPDE exposure.

Guanine (B1146940) to Thymine (B56734) Transversions

A hallmark of BPDE-induced mutagenesis is the high frequency of guanine (G) to thymine (T) transversions. plos.orgwikiwand.com This specific mutation is thought to be a molecular signature for mutagens like those found in tobacco smoke. plos.org When BPDE forms an adduct with guanine, it can cause DNA polymerase to misread the guanine as an adenine (B156593) during replication, leading to the insertion of a thymine in the complementary strand. nih.govoup.com Sequencing of the Hprt gene in mouse fibroblasts treated with BPDE revealed that G to T transversions were the most common type of mutation. wikiwand.com This signature mutation has been consistently observed in various experimental systems, solidifying its association with BPDE exposure. researchgate.netaacrjournals.org

Specificity for Tumor Suppressor Genes (e.g., TP53)

The tumor suppressor gene TP53 is a critical target for BPDE-induced mutagenesis. nih.govoup.com This gene plays a pivotal role in regulating the cell cycle and initiating apoptosis in response to DNA damage. aacrjournals.org Mutations in TP53 are found in a large proportion of human cancers. acs.org Research has shown that BPDE specifically induces G to T transversions at certain hotspot codons within the TP53 gene, such as codons 157, 248, and 273. mdpi.complos.orgacs.org These hotspots for BPDE-induced adduct formation correlate with the mutational hotspots observed in lung cancers associated with smoking. mdpi.com The inactivation of the p53 protein through these mutations can disrupt its tumor suppressor functions, contributing to the development of cancer. oup.com

Data Tables

Table 1: BPDE-Induced DNA Damage Events in Experimental Systems

DNA Damage Event Experimental System Key Findings Reference
DNA Strand Breaks Human Prostate Carcinoma Cells (DU145) Concentration-dependent increase in DNA strand breaks. nih.gov
DNA Strand Breaks Plasmid DNA BPDE adduction increases susceptibility to UV-induced single strand breaks. researchgate.netoup.com
Sister Chromatid Exchange Cultured Human Lymphocytes Increased frequency of SCEs upon BPDE exposure. umontreal.ca
Chromosomal Aberrations Cultured Human Lymphocytes Predominantly single chromatid breaks; higher frequency in lung cancer patients. researchgate.netunav.edu
Micronuclei Formation Human Cord Blood Cells Dose-dependent increase in micronuclei. biosynth.com

Table 2: Mutational Spectrum of Benzo(a)pyrene Diol Epoxide (BPDE)

Mutation Type Gene Target Experimental Model Key Findings Reference
Guanine to Thymine (G>T) Transversions Hprt gene Mouse Fibroblasts Majority of induced mutations were G>T transversions. wikiwand.com
Guanine to Thymine (G>T) Transversions p53 gene Yeast Functional Assay Predominantly G to T transversions produced by BPDE. plos.org
Guanine to Thymine (G>T) Transversions TP53 gene Human Bronchial Epithelial Cells Hotspot mutations linked to carcinogens in tobacco smoke. acs.org
Specificity for Tumor Suppressor Genes TP53 gene Human Fibroblasts Inactivation of p53 function through mutations. oup.comaacrjournals.org

Specificity for Oncogenes (e.g., K-RAS)

The carcinogenic activity of this compound (BPDE) is significantly linked to its ability to form covalent DNA adducts at specific, mutation-prone sites within critical genes, notably oncogenes like K-RAS. nih.gov Research has demonstrated that BPDE does not bind randomly to DNA; instead, it exhibits a preferential affinity for certain nucleotide sequences, leading to the formation of "hotspots" for DNA damage. These hotspots often coincide with codons that are frequently mutated in human cancers. oup.comnih.gov

In the K-RAS proto-oncogene, codons 12 and 14 have been identified as prominent targets for BPDE adduct formation. oup.com The primary adduct formed is at the N² position of guanine (dG), creating a bulky lesion known as a BPDE-dG adduct. nih.govaacrjournals.org Specifically, within the K-RAS gene sequence, the majority of these adducts form at the first guanine base of codon 12 (GGT). nih.gov This targeted damage is highly significant because mutations in K-RAS codon 12 are among the most frequent genetic alterations found in human cancers, particularly in lung adenocarcinomas associated with smoking. nih.govoup.com The presence of BPDE-dG adducts at this specific location often leads to G→T transversion mutations during DNA replication. nih.govmdpi.com This mutational signature is consistent with the types of mutations observed in the K-RAS gene of tumors from smokers, providing a direct mechanistic link between the chemical carcinogen and the resulting oncogenic transformation. nih.govnih.gov

Studies using stable isotope labeling and mass spectrometry have allowed for the quantitative analysis of adduct formation at specific guanines within a K-RAS-derived DNA sequence. The results confirm the nonrandom distribution of BPDE-induced damage, with a clear preference for the guanine in the first position of codon 12.

Table 1: Distribution of N²-BPDE-dG Adducts in a K-ras Gene-Derived DNA Sequence

Guanine Position in Sequence Codon Relative Adduct Formation (%)
G1 10 11
G2 11 16
G3 (GGT) 12 44
G4 (GGT) 12 11
G5 13 18

Data adapted from Zurek et al., 2002. nih.gov The table shows the percentage of total N²-BPDE-dG adducts formed at each of the five guanine positions within the tested K-ras sequence. The highest proportion of adducts (44%) occurred at the first guanine (G3) of codon 12.

This specificity suggests that the primary DNA sequence and potentially higher-order chromatin structure influence the susceptibility of certain genomic sites to attack by BPDE. oup.com The preferential formation of adducts at these critical oncogenic codons, coupled with their mutagenic potential, is a key factor in the genotoxicity of BPDE.

Impact on DNA Replication and Transcription Fidelity

Impairment of DNA Polymerase Activity and DNA Synthesis

The extent of this inhibition can vary between different cell types. nih.gov Studies have shown that treatment with BPDE leads to a dose-dependent decrease in DNA synthesis, as measured by the incorporation of labeled nucleotides like [³H]thymidine. nih.gov For instance, in a comparative study, GM03349 cells (human fibroblasts) showed the highest inhibition of DNA synthesis following BPDE treatment, whereas CCD8-Lu cells (human lung fibroblasts) were the least affected among the tested lines. nih.gov This differential response suggests that cellular factors, potentially related to cell cycle control and DNA damage response pathways, modulate the impact of BPDE adducts on DNA replication. nih.gov The inhibition of DNA synthesis is a direct consequence of the physical impediment that the bulky adduct poses to the DNA polymerase complex as it attempts to move along the DNA template.

Table 2: Inhibition of DNA Synthesis in Various Cell Lines by BPDE

Cell Line Description % Inhibition of DNA Synthesis
GM03349 Human Fibroblast 75 ± 6
JB6 Mouse Epidermal 62 ± 5
CCD8-Lu Human Lung Fibroblast 45 ± 4

Data represents the mean ± S.D. from three experiments, showing inhibition 20 hours after treatment with BPDE. Adapted from Khan et al., 2000. nih.gov

Bypass Mechanisms by Y-Family DNA Polymerases

To overcome the replication block imposed by BPDE-dG adducts, cells employ a specialized group of enzymes known as Y-family DNA polymerases. pnas.org These polymerases perform a process called translesion synthesis (TLS), where they take over from the stalled replicative polymerase to synthesize DNA across the lesion. oup.com Unlike high-fidelity polymerases, Y-family members have more spacious and flexible active sites that can accommodate bulky, distorted DNA adducts. pnas.orgmdpi.com However, this capability often comes at the cost of reduced fidelity.

The roles of different Y-family polymerases in bypassing BPDE adducts are distinct:

DNA Polymerase Kappa (Pol κ): Pol κ is uniquely proficient at bypassing BPDE-dG adducts in an efficient and predominantly error-free manner. oup.compnas.orgnih.gov It preferentially incorporates the correct nucleotide, deoxycytidine (dC), opposite the adducted guanine. oup.com The structural basis for this accuracy lies in Pol κ's large structural gap between its core and "little finger" domains, which can accommodate the bulky BPDE adduct in the minor groove without requiring the damaged base to be flipped out of the DNA helix. pnas.orgmdpi.com This allows the adducted guanine to maintain its normal Watson-Crick pairing ability with the incoming dC. oup.com In vivo studies have confirmed that Pol κ plays a critical role in protecting cells from the mutagenic potential of BPDE. researchgate.netnih.gov

DNA Polymerase Eta (Pol η): In contrast to Pol κ, Pol η is primarily involved in the error-prone bypass of BPDE-dG adducts. nih.gov While it can replicate past the lesion, it frequently misincorporates nucleotides, with a strong tendency to insert deoxyadenosine (B7792050) (dA) opposite the adducted guanine. This misincorporation leads to the characteristic G→T transversions commonly observed in BPDE-induced mutagenesis. nih.gov Studies in pol η-deficient cells have shown a significant decrease in BPDE-induced mutations, confirming its role in mutagenic bypass. nih.govresearchgate.net

DNA Polymerase Iota (Pol ι): Pol ι also exhibits low fidelity when encountering BPDE-adducted bases and contributes to error-prone bypass. nih.gov

The choice of which TLS polymerase is recruited to the stalled replication fork is a critical determinant of the cellular fate, dictating whether the lesion is bypassed accurately, preserving genetic integrity, or bypassed with errors, leading to mutation and potentially cancer initiation.

Table 3: Comparative Bypass of BPDE-dG Adducts by Y-Family Polymerases

DNA Polymerase Bypass Efficiency Fidelity (Predominant Insertion) Outcome
Pol κ (Kappa) High High (Correct dC) Error-Free Bypass nih.govresearchgate.net
Pol η (Eta) Moderate Low (Incorrect dA) Error-Prone / Mutagenic Bypass nih.gov
Pol ι (Iota) Low Low (Various misincorporations) Error-Prone / Mutagenic Bypass nih.gov

This table summarizes the general findings from multiple in vitro and cellular studies. nih.govnih.govresearchgate.net

Cellular Responses to Benzo a Pyrene Diol Epoxide Induced Damage

DNA Repair Pathways

The choice and efficiency of the repair pathway are critical determinants of a cell's fate following BPDE exposure. The principal pathways engaged are NER, which directly removes the bulky adducts, and DSBR, which addresses the more complex damage of strand breaks that can occur when replication forks collapse at the site of an adduct. nih.govbiorxiv.org

Nucleotide Excision Repair is the main pathway for removing bulky, helix-distorting DNA lesions such as BPDE-DNA adducts. nih.govgenesilico.plnih.gov The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. nih.gov Human NER can process BPDE-N2-dG adducts, but the efficiency is highly dependent on the local DNA conformation and sequence context. nih.govuzh.ch NER operates through two distinct sub-pathways for damage recognition: Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR). nih.govcore.ac.uk

Global Genome Repair (GGR) is responsible for removing DNA lesions from across the entire genome, including from non-transcribed DNA strands and transcriptionally silent regions. core.ac.uknih.gov The initiation of GGR for BPDE adducts typically involves the XPC-HR23B protein complex, which recognizes the helical distortion caused by the bulky adduct. core.ac.uk

Table 1: Role of p53 in Global Genome Repair (GGR) of anti-BPDE-DNA Adducts
Cell Line StatusOverall Genome Repair CapacityRepair of Non-Transcribed Strand (NTS)Key FindingReference
p53-Wild Type (p53-WT)ProficientEfficientWild-type p53 is required for efficient GGR of BPDE adducts. aacrjournals.org
p53-Mutant (p53-Mut)DeficientDecreasedMutant p53 abrogates efficient GGR, leading to increased carcinogen sensitivity. aacrjournals.org
p53-Null (p53-Null)DeficientDecreasedAbsence of p53 impairs GGR and enhances cytotoxicity of BPDE. aacrjournals.org
HPV-16E6 Transformed (p53 degraded)Significantly ReducedReducedTargeted degradation of p53 impairs GGR of BPDE adducts. nih.gov
HPV-16E7 Transformed (pRb degraded)NormalNormalThe Rb gene product is not significantly involved in this NER pathway. nih.gov

Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that preferentially and rapidly removes lesions from the transcribed strand (TS) of actively expressed genes. nih.govaacrjournals.org The mechanism is triggered when a transcribing RNA polymerase II stalls at a DNA lesion, such as a BPDE adduct. nih.govnih.gov This stalling serves as a signal to recruit the NER machinery to the site of damage.

Several studies have shown that BPDE-DNA adducts are subject to TCR. nih.govaacrjournals.orgpurdue.edu A biphasic pattern of BPDE adduct removal has been observed, with an initial rapid phase of removal attributed to TCR, followed by a slower removal phase corresponding to GGR. nih.gov Unlike GGR, the TCR pathway for BPDE adducts appears to be independent of p53 function. aacrjournals.org In cells lacking functional p53, the repair of the transcribed strand remains as efficient as in wild-type cells. aacrjournals.org This indicates that while p53 is crucial for scanning the genome for damage, the process of repairing lesions that physically block gene expression is regulated differently. Studies in specific cell lines, like XPC cells which lack GGR but retain TCR, show an initial reduction in BPDE adducts, confirming the role of TCR in the early response to this type of damage. purdue.edu

Table 2: Characteristics of Transcription-Coupled Repair (TCR) of BPDE-DNA Adducts
Cell Type/ConditionRepair of Transcribed Strand (TS)Repair of Non-Transcribed Strand (NTS)Key FindingReference
Human Fibroblasts (p53-WT, p53-Mut, p53-Null)Identical efficiency across all cell linesEfficient only in p53-WT cellsTCR of BPDE adducts is independent of p53 status. aacrjournals.org
Human Embryonic Kidney CellsBiased for repair at early time pointsSlower repairDemonstrates a preference for TCR in human cells after BPDE exposure. purdue.edu
XPC cells (deficient in GGR)FunctionalDeficientTCR is responsible for the initial repair response to BPDE-induced damage. purdue.edu
A549 Human Lung Carcinoma CellsRapid initial removalSlower removalA biphasic repair pattern suggests early TCR followed by GGR. nih.gov

While NER is the primary mechanism for removing BPDE adducts, these lesions can lead to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. nih.gov DSBs can arise when a DNA replication fork encounters an unrepaired BPDE adduct and collapses. biorxiv.org The cell employs two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.govresearchgate.net Exposure to BPDE has been shown to result in the formation and persistence of DSBs, activating these critical repair pathways. nih.gov

Homologous Recombination (HR) is a high-fidelity repair pathway that uses an undamaged homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break. nih.govresearchgate.net Studies have shown that exposure to BPDE can stimulate HR. biorxiv.orgnih.govresearchgate.net Research indicates that HR activation by bulky adducts like those from BPDE predominantly occurs at post-replicative single-stranded gaps formed by the DNA/RNA primase PrimPol. biorxiv.orgnih.gov This process allows the replication fork to bypass the adduct, leaving a gap that is then repaired by HR, involving key proteins like RAD51. biorxiv.orgnih.gov However, in some contexts, such as in human trophoblast cells, BPDE has been found to suppress HR repair by downregulating crucial proteins like BRCA1, which can have significant pathological consequences. researchgate.net

Non-Homologous End Joining (NHEJ) is a more error-prone pathway that directly ligates the broken DNA ends without the need for a homologous template. nih.govresearchgate.net This pathway can be active throughout the cell cycle. In vivo studies in mouse models have demonstrated that BPDE's parent compound, Benzo(a)pyrene, induces intrachromosomal recombination events associated with NHEJ in tissues like the lung and thymus. nih.govresearchgate.net Gene expression analyses following exposure have shown changes in the expression of key NHEJ proteins, such as Xrcc5 (Ku80) and Xrcc6 (Ku70), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), suggesting a modulation of this pathway in response to the damage. nih.govresearchgate.net The activation of this potentially mutagenic repair pathway may contribute to the carcinogenic mechanism of BPDE. nih.govresearchgate.net

Table 3: Research Findings on DSBR Pathways in Response to BPDE
PathwayExperimental ModelKey FindingReference
Homologous Recombination (HR)CHO 3-6 cell line (in vitro)Exposure to Benzo(a)pyrene, the precursor to BPDE, significantly increased HR frequency. nih.govresearchgate.net
Homologous Recombination (HR)Human U2OS cellsHR at BPDE adducts is mediated by post-replicative gaps formed by PrimPol, followed by RAD51 recruitment. biorxiv.orgnih.gov
Homologous Recombination (HR)Human trophoblast cellsBPDE exposure can suppress HR repair by downregulating BRCA1. researchgate.net
Non-Homologous End Joining (NHEJ)pKZ1 mouse model (in vivo)Positive staining for intrachromosomal recombination events associated with NHEJ was observed in the lung and thymus. nih.govresearchgate.net
Non-Homologous End Joining (NHEJ)Mouse lung tissueBenzo(a)pyrene exposure significantly reduced the expression of NHEJ-related genes Xrcc5, Xrcc6, and DNA-PKcs. nih.govresearchgate.net

Adaptive Upregulation of DNA Repair Genes (e.g., DDB2, XPC, XPF, XPG, POLH)

In response to the DNA adducts formed by BPDE, a notable adaptive response is the transcriptional upregulation of several key DNA repair genes. nih.govnih.gov This process is a crucial defense mechanism to enhance the cell's capacity to remove the bulky lesions from its genome.

Research has demonstrated that exposure of human cells to BPDE leads to a prompt and sustained increase in the expression of genes involved in the nucleotide excision repair (NER) pathway. nih.govnih.gov Specifically, the genes DDB2 (Damage-Specific DNA Binding Protein 2) and XPC (Xeroderma Pigmentosum Complementation Group C), which are involved in the recognition of DNA damage, are upregulated. nih.govresearchgate.net This upregulation is, at least in part, dependent on the tumor suppressor protein p53. nih.gov

In addition to the damage recognition factors, genes encoding proteins that are involved in later steps of the NER pathway are also induced. These include XPF (Xeroderma Pigmentosum Complementation Group F) and XPG (Xeroderma Pigmentosum Complementation Group G), which are endonucleases responsible for incising the DNA strand on either side of the lesion. nih.govnih.gov

Furthermore, the expression of POLH , the gene encoding DNA polymerase eta, is also increased. nih.govnih.gov This specialized polymerase is capable of translesion synthesis (TLS), a process that allows the replication machinery to bypass DNA lesions that would otherwise block replication, albeit at the cost of reduced fidelity. The induction of these repair and tolerance factors enhances the removal of BPDE adducts and protects cells from subsequent exposure. nih.govnih.gov However, the upregulation of the error-prone polymerase POLH can increase the frequency of mutations in surviving cells, potentially contributing to carcinogenesis. nih.govnih.gov

The transcriptional activation of these DNA repair genes appears to be a coordinated response, with some genes being regulated by the transcription factor p53 and others by AP-1. nih.gov This adaptive upregulation is not only observed in cell culture models but has also been noted in the buccal cells of smokers, highlighting its relevance in real-world exposures. nih.govnih.gov

GeneFunction in DNA RepairRegulatory Factors
DDB2 Damage recognition in NERp53
XPC Damage recognition in NERp53
XPF Nuclease in NER (5' incision)AP-1
XPG Nuclease in NER (3' incision)AP-1
POLH Translesion Synthesis (TLS)-

Cell Cycle Regulation and Checkpoint Activation

The presence of BPDE-induced DNA damage triggers cell cycle checkpoints, which are crucial signaling pathways that arrest the cell cycle to provide time for DNA repair. These checkpoints prevent the replication of damaged DNA and the segregation of damaged chromosomes, thereby maintaining genomic stability. bu.edu

The G1-S checkpoint prevents cells with damaged DNA from entering the S phase, the period of DNA synthesis. Treatment of human fibroblasts with BPDE has been shown to induce a G1-S cell cycle arrest. nih.gov This arrest is often mediated by the tumor suppressor protein p53, which, upon activation by DNA damage, transcriptionally activates the cyclin-dependent kinase inhibitor p21. nih.govoup.com p21 then inhibits the cyclin D/Cdk4/6 and cyclin E/Cdk2 complexes, which are necessary for the G1-S transition. However, some studies have shown that in certain cell types, like normal human mammary epithelial cells, BPDE treatment does not establish a G1/S arrest, and cells continue to enter S phase, suggesting that the response can be cell-type specific. oup.com In some contexts, BPDE exposure can even lead to an increase in cyclin D1 expression, which would promote G1/S progression. nih.gov

BPDE also affects the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA. A key regulator of the G2/M transition is the cyclin B1/Cdk1 complex. In p53-null human lung cancer cells, BPDE treatment leads to G2 phase arrest, which is associated with the hyperphosphorylation of Cdk1 at tyrosine 15 (Y15). tandfonline.com This phosphorylation is inhibitory and prevents the activation of the Cdk1 kinase, thereby blocking entry into mitosis. tandfonline.com This inhibitory phosphorylation is carried out by the Wee1 kinase and is reversed by the Cdc25 family of phosphatases. BPDE exposure has been shown to down-modulate the levels of Cdc25C and Cdc25B proteins, further contributing to the maintenance of the G2 arrest. tandfonline.com Interestingly, in some cell lines, BPDE can increase the expression of Cdc25B, which may allow cells to bypass the G2/M checkpoint despite the presence of DNA damage, a scenario that could promote neoplastic transformation. aacrjournals.org

Cell Cycle CheckpointKey Regulatory ProteinsEffect of BPDE
G1-S Transition p53, p21, Cyclin D1Arrest in some cell types, potential for bypass in others. nih.govoup.comnih.gov
G2/M Transition Cdk1, Cyclin B1, Cdc25CArrest associated with inhibitory phosphorylation of Cdk1. tandfonline.com

Apoptosis and Programmed Cell Death Pathways

When DNA damage is too extensive to be repaired, the cell can activate programmed cell death, or apoptosis, to eliminate itself and prevent the propagation of potentially harmful mutations. BPDE is a potent inducer of apoptosis. nih.govnih.gov

One of the signaling pathways implicated in BPDE-induced apoptosis involves the c-Jun N-terminal kinase 1 (JNK1). nih.gov Studies have shown that benzo[a]pyrene (B130552) can induce apoptosis in human lung fibroblasts through both the JNK1/FasL (Fas Ligand) and JNK1/p53 signaling pathways. nih.govnih.gov Activation of JNK1 can lead to the upregulation of FasL, a protein that can bind to its receptor, Fas, on the cell surface, triggering the extrinsic apoptosis pathway. frontiersin.org Separately, JNK1 can also phosphorylate and activate p53, which can then induce the expression of pro-apoptotic genes, initiating the intrinsic apoptosis pathway. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the BCL2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govphysiology.org BPDE-induced apoptosis in human lung cancer cells has been shown to be associated with the upregulation of the pro-apoptotic protein Bak and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov The induction of Bak is a critical event, as mouse embryonic fibroblasts lacking both Bak and Bax are significantly more resistant to BPDE-induced apoptosis. nih.gov

The activation of pro-apoptotic BCL2 family members leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. researchgate.net Cytochrome c then initiates the activation of a cascade of proteases called caspases. nih.gov BPDE exposure leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov The activation of these caspases is a hallmark of apoptosis and leads to the systematic dismantling of the cell. nih.gov Interestingly, in some models, BPDE-induced apoptosis appears to be independent of Bcl-2, as overexpression of Bcl-2 fails to provide significant protection. nih.gov

Apoptotic PathwayKey MediatorsRole in BPDE-Induced Apoptosis
Extrinsic Pathway JNK1, FasLJNK1 activation leads to increased FasL expression, triggering apoptosis. nih.govnih.gov
Intrinsic Pathway JNK1, p53, Bak, Bcl-2, CaspasesJNK1 activates p53. nih.govnih.gov Upregulation of Bak and downregulation of Bcl-2 lead to cytochrome c release and caspase activation. nih.gov

Epigenetic Modifications (Research Focus)

Benzo(a)pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of Benzo(a)pyrene (B[a]P), is a potent genotoxic agent that can induce profound changes in the epigenetic landscape of a cell. These alterations, which modify gene activity without changing the underlying DNA sequence, are critical to its carcinogenic mechanism. Research has increasingly focused on how BPDE disrupts normal epigenetic processes, particularly DNA methylation.

BPDE exposure leads to significant and complex alterations in DNA methylation, a fundamental epigenetic mechanism for gene regulation. The interaction of BPDE with DNA can result in both broad, genome-wide changes and highly specific modifications at particular gene loci. Studies have demonstrated that these changes can manifest as either hypermethylation (an increase in methylation, typically leading to gene silencing) or hypomethylation (a decrease in methylation, often associated with gene activation). encyclopedia.pubresearchgate.net

The primary mechanism for this disruption involves the formation of covalent bonds, or adducts, between BPDE and DNA. Specifically, the formation of CpG-BPDE adducts interferes with the methylation status of cytosine bases within CpG dinucleotides, which are critical sites for methylation-based gene regulation. encyclopedia.pubresearchgate.net This interference can either block the addition of a methyl group or lead to its erroneous removal during DNA repair, resulting in altered methylation patterns. encyclopedia.pub

In vitro studies using various cell lines have confirmed that BPDE and its parent compound B[a]P can induce both hypo- and hypermethylation. encyclopedia.pub For instance, treatment of mouse BALB/3T3 cells with B[a]P resulted in a 12% decrease in the total 5-methylcytosine (B146107) content, indicating global hypomethylation. nih.gov The same study also identified dynamic, sequence-specific hypo- and hypermethylation events within genomic repeats. nih.gov In another study, rats exposed to B[a]P exhibited hypomethylation in 3,227 genes and hypermethylation in 828 genes, highlighting the widespread and bidirectional nature of these epigenetic changes. encyclopedia.pub This dual effect suggests that the ultimate impact of BPDE on gene expression is highly dependent on the specific gene, cell type, and context of exposure. researchgate.net

Table 1: Research Findings on BPDE-Induced DNA Methylation Changes

Research ModelObservationKey FindingSource
Mouse BALB/3T3 CL1-13 Cells (exposed to B[a]P)Global DNA Methylation12% decrease in overall 5-methylcytosine content. nih.gov
Mouse BALB/3T3 CL1-13 Cells (exposed to B[a]P)Sequence-Specific MethylationDynamic hypo- and hypermethylation events identified in genomic repeats. nih.gov
Rats (exposed to B[a]P)Gene-Specific MethylationHypomethylation of 3,227 genes and hypermethylation of 828 genes. encyclopedia.pub
Blood Clams (exposed to B[a]P)Global DNA MethylationSignificant DNA hypomethylation observed. dntb.gov.ua

The altered methylation patterns induced by BPDE are not only a direct consequence of DNA adduct formation but also result from the compound's impact on the enzymatic machinery that governs DNA methylation, primarily the DNA methyltransferases (DNMTs). encyclopedia.pub DNMTs are responsible for establishing and maintaining methylation patterns throughout the genome. BPDE can inhibit the activity of these crucial enzymes, further contributing to a state of epigenetic dysregulation. encyclopedia.pubresearchgate.net

Research has shown that DNA containing BPDE adducts serves as a poor substrate for DNMTs. Studies using the catalytic domain of the murine de novo methyltransferase Dnmt3a (Dnmt3a-CD) found that the presence of BPDE-N²-dG adducts in the DNA duplex significantly hampered the enzyme's function. nih.govacs.org Specifically, these adducts led to a 1.7- to 6.3-fold decrease in the rate of the methylation reaction. nih.govacs.org

Furthermore, the BPDE-damaged DNA was found to stimulate non-productive binding, where the enzyme binds to the DNA but fails to catalyze the methylation reaction, and it markedly promoted substrate inhibition of Dnmt3a-CD. nih.govacs.org In silico modeling studies support these biochemical findings, suggesting that BPDE can dock into the catalytic loop of DNMT3A and DNMT3B. confex.com This interaction is predicted to interfere with the enzyme's ability to recognize its target CpG nucleotide, thereby disrupting de-novo DNA methylation. confex.com The collective evidence indicates that BPDE impairs the DNA methylation process both by physically obstructing the DNA template and by directly inhibiting the catalytic activity of the enzymes responsible for methylation.

Inflammatory Response Pathways in Research Models

Exposure to BPDE can trigger a potent inflammatory response, particularly in tissues like the lungs. This response is a critical component of the cellular damage cascade and is increasingly recognized as a key contributor to the pathological conditions, including cancer, associated with this compound. nih.gov

To understand the breadth of the inflammatory response to BPDE, researchers have employed whole-genome expression analysis in various research models. These studies have revealed a coordinated and robust upregulation of a wide array of genes involved in inflammation.

In a key study using normal human lung fibroblasts (WI-38 cells), exposure to BPDE induced a strong, dose-dependent inflammatory response. nih.govnih.gov Microarray analysis identified the significant induction of numerous inflammatory factors, including genes encoding interleukins (ILs), growth factors, and enzymes related to prostaglandin (B15479496) synthesis. nih.gov Subsequent analysis confirmed a time- and dose-dependent increase in the expression of specific inflammatory mediators. nih.gov For example, after 24 hours of exposure, the mRNA level of IL-8 soared by 309-fold, a dramatic increase that was also reflected in elevated extracellular IL-8 protein levels. nih.gov

Similarly, a study on human bronchial epithelial cells (16HBE) exposed to BPDE identified 670 up-regulated mRNAs. jeom.org Bioinformatic analysis revealed that these differentially expressed genes were significantly enriched in the interleukin-17 (IL-17) signaling pathway and the inflammatory chemokine signaling pathway. jeom.org Co-expression network analysis highlighted strong correlations between chemokines such as CXCL1, CXCL3, CXCL6, and CXCL8, which are potent signaling molecules that attract immune cells and amplify inflammatory responses. jeom.org

Table 2: Gene Expression Changes of Inflammatory Mediators in Response to BPDE

Gene/PathwayCell ModelObservationSource
Interleukin-8 (IL-8)Normal Human Lung Fibroblasts (WI-38)309-fold increase in mRNA levels at 24h. nih.gov
Interleukin-6 (IL-6)Normal Human Lung Fibroblasts (WI-38)Time- and dose-dependent induced expression. nih.gov
Interleukin-1B (IL-1B)Normal Human Lung Fibroblasts (WI-38)Time- and dose-dependent induced expression. nih.gov
Cyclooxygenase 2 (COX-2)Normal Human Lung Fibroblasts (WI-38)Time- and dose-dependent induced expression. nih.gov
IL-17 Signaling PathwayHuman Bronchial Epithelial Cells (16HBE)Significantly enriched pathway among differentially expressed genes. jeom.org
Inflammatory Chemokine Signaling PathwayHuman Bronchial Epithelial Cells (16HBE)Significantly enriched pathway among differentially expressed genes. jeom.org

The inflammatory response to BPDE does not occur in isolation. It is intricately linked with other major cellular stress response pathways, most notably the DNA damage response. Research demonstrates that BPDE exposure simultaneously activates DNA damage signaling while inducing inflammation, and these pathways are directly connected. nih.govnih.gov

In normal human lung fibroblasts, the induction of an inflammatory state by BPDE runs parallel to the repression of cell cycle progression and DNA repair processes. nih.gov The cell senses the DNA adducts formed by BPDE, leading to an increase in DNA damage signaling. A key event in this process is the phosphorylation of the tumor suppressor protein p53. nih.govnih.gov

Research Models for Benzo a Pyrene Diol Epoxide Carcinogenesis

In Vitro Cellular Models

In vitro models, utilizing cultured cells, are fundamental tools for dissecting the specific cellular and molecular responses to BPDE. These models offer a controlled environment to study DNA adduct formation, mutational signatures, signal transduction pathway alterations, and cell fate decisions like apoptosis and transformation.

Human lung cell lines are particularly relevant for studying BPDE, as inhalation of B[a]P in tobacco smoke and polluted air is a primary route of human exposure. rjpbcs.com

Normal human lung fibroblasts, such as the WI-38 cell line, have been instrumental in characterizing the cellular response to BPDE in a non-cancerous context. Studies on WI-38 cells revealed that BPDE exposure triggers a potent inflammatory response, a hallmark of carcinogenesis. nih.govrefine.bio This includes the induced expression and production of inflammatory mediators like cyclooxygenase 2 (COX-2), prostaglandin (B15479496) E2, and various interleukins (IL-1B, IL-6, IL-8). nih.govnih.gov This inflammatory signaling is linked to DNA damage signaling pathways involving p53 and c-jun N-terminal kinase (JNK). nih.govnih.gov

In contrast, human lung adenocarcinoma epithelial cells, like the A549 line, are used to model the effects of BPDE on existing cancer cells. Research on A549 cells has focused on DNA damage and repair mechanisms. aacrjournals.org Upon treatment with BPDE, A549 cells exhibit fragmentation of parental DNA strands, which are then slowly repaired over several hours. aacrjournals.org Studies have also shown that BPDE can induce the formation of stable DNA adducts in A549 cells. acs.org Furthermore, B[a]P, the precursor to BPDE, has been shown to promote migration and invasion of A549 cells, partly by upregulating the secretion of cytokines and chemokines such as IL-8, CCL2, and CCL3. nih.gov

The H460 human lung cancer cell line, which has a wild-type p53 status, is another crucial model. Research has demonstrated that BPDE induces apoptosis (programmed cell death) in H460 cells in a concentration-dependent manner. tandfonline.comnih.gov This apoptotic process is mediated by caspases and involves the upregulation of the pro-apoptotic protein Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. tandfonline.comnih.gov The presence of functional p53 in H460 cells appears to sensitize them to BPDE-induced apoptosis. nih.govaacrjournals.org

Table 1: Research Findings in Human Lung Cell Lines Exposed to Benzo(a)pyrene Diol Epoxide (BPDE)

Cell LineCell TypeKey Research FindingsReferences
WI-38 Normal Human Lung FibroblastsInduces a strong inflammatory response (↑ COX-2, IL-6, IL-8). nih.govnih.gov Activates p53 and JNK signaling pathways. nih.govnih.gov Represses cell cycle progression and DNA repair processes. nih.gov nih.gov, refine.bio, nih.gov
A549 Human Lung AdenocarcinomaCauses DNA strand fragmentation followed by slow repair. aacrjournals.org Induces formation of stable BPDE-DNA adducts. acs.orgresearchgate.net B[a]P (BPDE precursor) promotes cell migration and invasion. nih.gov researchgate.net, aacrjournals.org, nih.gov, acs.org
H460 Human Lung CancerInduces concentration-dependent, caspase-mediated apoptosis. tandfonline.comnih.gov Alters the ratio of pro- to anti-apoptotic proteins (↑ Bak, ↓ Bcl-2/Bcl-xL). tandfonline.comnih.gov Apoptosis induction is linked to wild-type p53 status. nih.govaacrjournals.org tandfonline.com, nih.gov, rjpbcs.com, aacrjournals.org

Chinese Hamster Ovary (CHO) cells are a widely used model in genetic toxicology due to their high plating efficiency, stable karyotype, and low background mutation frequency. In the context of BPDE research, CHO cells have been pivotal for studying mutagenicity and the relationship between DNA adducts and genetic mutations.

Studies using the CHO/hypoxanthine-guanine phosphoribosyltransferase (HGPRT) assay have established a linear relationship between the number of BPDE-DNA adducts formed and the frequency of induced mutations. oup.com This demonstrates a direct link between the DNA damage caused by BPDE and its mutagenic consequences.

Further research has delved into the specific types of mutations induced by BPDE in CHO cells. By analyzing the dihydrofolate reductase (dhfr) gene, scientists have found that BPDE predominantly causes G:C→T:A transversions. nih.gov These mutations occur at guanine (B1146940) bases, which are the primary targets for BPDE binding. nih.govnih.gov The analysis also identified frameshift mutations, including deletions of G:C pairs. nih.govnih.gov These findings are critical as they mirror the mutational signatures observed in human cancers associated with carcinogen exposure, such as the G→T transversions frequently found in the TP53 tumor suppressor gene in smoking-related lung cancers. nih.gov

Table 2: Mutational Analysis in Chinese Hamster Ovary (CHO) Cells Treated with this compound (BPDE)

Assay/Gene LocusType of AnalysisKey FindingsReferences
CHO/HGPRT Assay MutagenicityA linear relationship exists between the number of BPDE-DNA adducts and mutagenicity. oup.com
dhfr Locus DNA SequencingBPDE primarily induces G:C→T:A base transversions. nih.gov Most mutations occur at guanine bases on the non-transcribed strand. nih.gov Also causes frameshift mutations (e.g., deletion of a G:C pair). nih.gov nih.gov, nih.gov

Immortalized human bronchial epithelial (HBEC) cell lines, such as BEAS-2B and HBEC-2, serve as a model for the initial stages of lung carcinogenesis. These cells are non-cancerous but have been immortalized to allow for extended study in culture. They bridge the gap between normal primary cells and fully transformed cancer cell lines.

Research using these cells has demonstrated that BPDE can induce malignant transformation, causing the cells to form colonies in soft agar—a hallmark of cancerous growth. mdpi.complos.org A key focus of this research has been the role of signaling pathways that drive this transformation. Studies have shown that BPDE robustly activates the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, Akt and ERK. plos.org Blocking this pathway was found to increase BPDE-induced cell death and inhibit transformation, highlighting its importance in cell survival and cancer development. plos.org

Furthermore, the mucin 1 (MUC1) protein, which is often overexpressed in lung cancer, has been shown to contribute to BPDE-induced transformation by stabilizing EGFR and facilitating the activation of the Akt and ERK pathways. plos.org Other studies have shown that BPDE stimulates the secretion of interleukin-6 (IL-6) from lung fibroblasts, which in turn enhances the transformation of bronchial epithelial cells. wiley.com These models are crucial for identifying factors and pathways that contribute to the earliest steps of lung cancer and for testing potential chemopreventive agents. mdpi.com

Table 3: Research Findings in Immortalized Human Bronchial Epithelial Cells Exposed to this compound (BPDE)

Cell LineKey Research AreaFindingsReferences
BEAS-2B Cellular TransformationBPDE induces malignant transformation, measured by colony formation in soft agar. mdpi.complos.org mdpi.com, plos.org, jst.go.jp
BEAS-2B, HBEC-2 Signaling PathwaysBPDE activates the EGFR, Akt, and ERK pathways, which promotes cell survival and transformation. plos.org plos.org
BEAS-2B Intercellular SignalingIL-6, secreted by fibroblasts upon BPDE exposure, enhances the transformation of bronchial cells. wiley.com wiley.com

In Vivo Animal Models (Carcinogenesis Research)

While in vitro models are invaluable, in vivo animal models are essential to understand carcinogenesis in the context of a whole organism, including the interplay between metabolic activation, DNA repair, and the immune system.

Mouse models are the primary in vivo system for studying B[a]P- and BPDE-induced lung cancer. nih.gov When B[a]P is administered to susceptible mouse strains, such as the A/J mouse, it is metabolized to BPDE, leading to the formation of BPDE-N²-deoxyguanosine adducts in lung tissue. nih.gov These DNA adducts are considered a critical initiating event in lung tumorigenesis.

The resulting lung tumors in these mice often harbor G→T mutations in the K-ras oncogene, which is analogous to the mutations found in human lung adenocarcinomas from smokers. nih.gov This strong evidence supports the role of the diol epoxide mechanism in mouse lung tumorigenesis. nih.gov Studies using DNA repair-deficient mice, such as those lacking the Xpa gene, have shown that these animals accumulate higher levels of BPDE-DNA adducts, demonstrating the importance of the nucleotide excision repair (NER) pathway in removing this type of damage. oup.com These models are widely used to test the efficacy of chemopreventive agents and to study the genetic and environmental factors that modify susceptibility to lung cancer. mdpi.comnih.gov

The mouse skin carcinogenesis model is a classic system for studying the multi-stage process of cancer development (initiation, promotion, and progression). Topical application of B[a]P or BPDE to mouse skin has been shown to initiate tumor formation. nih.govoup.com BPDE itself acts as a potent tumor initiator. aacrjournals.org

Research has confirmed that after topical application of B[a]P, BPDE-derived DNA adducts are formed in the epidermis, the target tissue for skin carcinogenesis. nih.govoup.com These adducts are believed to cause mutations in key genes, such as the Ha-ras oncogene, which are frequently found in the resulting skin papillomas and carcinomas. nih.gov Interestingly, there is strong evidence that in mouse skin, both the diol epoxide mechanism and a radical-cation mechanism contribute to the carcinogenic effects of B[a]P. nih.gov This model has been fundamental in establishing the role of BPDE as an ultimate carcinogen and in elucidating the molecular events of chemical carcinogenesis. aacrjournals.orgpnas.org

Rat Liver Carcinogenesis Studies

Research utilizing rat models has been instrumental in elucidating the mechanisms of this compound (BPDE) in liver carcinogenesis. Studies have focused on the formation of DNA adducts in the liver following exposure to benzo(a)pyrene (B[a]P), the metabolic precursor to BPDE. In Wistar rats treated with B[a]P, DNA adducts generated by BPDE were identified in the liver. mdpi.com The formation of these adducts is a critical initiating event in carcinogenesis.

Further investigations have explored how the metabolic landscape of the liver influences BPDE-induced genotoxicity. Co-exposure of rats to B[a]P and Sudan I, an inducer of cytochrome P450 enzymes CYP1A1/2, resulted in a 2.1-fold increase in hepatic BPDE-DNA adduct levels compared to treatment with B[a]P alone. mdpi.com This suggests that the induction of specific metabolic enzymes significantly enhances the genotoxic potential of B[a]P in the liver by increasing the formation of its ultimate carcinogenic metabolite, BPDE. mdpi.com

In vitro studies using isolated rat liver nuclei have demonstrated that direct treatment with BPDE inhibits transcription. This inhibition affects both the DNA template (chromatin) and the enzymatic machinery (RNA polymerases), providing a molecular basis for the cytotoxic and carcinogenic effects observed in vivo. nih.gov The stability of these adducts has also been evaluated, with studies showing that BPDE-DNA adducts in the rat liver remain stable for at least 72 hours at 4°C, but degrade significantly after 48 hours at 20°C. oup.com

Table 1: Effect of Sudan I Co-exposure on B[a]P-derived DNA Adducts in Rat Liver

Treatment Group Relative BPDE-DNA Adduct Level Key Finding
Control Not Detected No adducts formed without B[a]P exposure.
B[a]P alone Baseline Formation of BPDE-DNA adducts confirmed.
Sudan I + B[a]P 2.1-fold increase Sudan I enhances the formation of genotoxic adducts. mdpi.com

Genotoxicity Studies in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable model organism for studying the genotoxicity of compounds like BPDE, particularly because it lacks the classical CYP1A1 enzyme typically responsible for the bioactivation of B[a]P in vertebrates. nih.govnih.gov Despite the absence of this canonical pathway, exposure of C. elegans to B[a]P induces significant life cycle defects, including reduced reproductive output and a shortened lifespan. nih.govresearchgate.net

Genotoxicity assessments using the comet assay have revealed a dose-dependent increase in DNA damage in B[a]P-treated worms. nih.govnih.gov However, a key finding in these studies is the absence of detectable bulky dG-N2-BPDE adducts, which are the hallmark lesions in organisms with the CYP1A1 pathway. nih.govresearchgate.net This indicates that alternative metabolic pathways are responsible for the observed genotoxicity in C. elegans.

Transcriptomic analyses have identified that genes from the cyp-35 family and UDP-glucuronosyltransferases (UGTs) are significantly upregulated upon B[a]P exposure. nih.gov Functional studies using mutant strains confirmed the role of these alternative pathways; mutations in cyp-35A2 and cyp-35A3 genes rendered the nematodes less susceptible to B[a]P-induced toxicity. nih.gov These findings demonstrate that while B[a]P is genotoxic to C. elegans, the mechanism of metabolic activation and the resulting DNA lesions differ from those in vertebrate models.

**Table 2: Summary of B[a]P Genotoxicity Findings in *C. elegans***

Endpoint Observation Implication
Phenotype Reduced reproduction, shortened lifespan. nih.gov B[a]P is toxic to C. elegans.
DNA Damage (Comet Assay) Dose-dependent increase in DNA damage. nih.govnih.gov B[a]P or its metabolites cause DNA strand breaks.
BPDE-DNA Adducts Not detected via 32P-postlabelling. nih.gov The classical genotoxic lesion is not formed.
Gene Expression Upregulation of cyp-35 and UGT families. nih.gov An alternative metabolic pathway is activated.
Mutant Strain Analysis cyp-35 mutants show reduced toxicity. nih.gov The cyp-35 pathway is implicated in B[a]P metabolism and toxicity.

Mechanistic Studies of Tumor Initiation and Progression in Models

Role of Specific Adducts in Mutagenesis and Carcinogenesis

The carcinogenic effects of benzo(a)pyrene are largely attributed to the covalent binding of its ultimate metabolite, BPDE, to DNA, forming bulky adducts. plos.org The primary and most studied of these is the (+)-trans-anti-BPDE adduct formed at the N2 position of guanine (dG-N2-BPDE). acs.org This specific adduct is a potent mutagenic lesion.

The mutagenic signature of BPDE is characterized by a predominance of G→T transversion mutations. plos.orgacs.org Studies using mammalian cells have shown that the presence of BPDE-induced adducts in the Hprt gene leads to a significant increase in G→T transversions. plos.org This type of mutation is a hallmark found in certain human cancers associated with exposure to polycyclic aromatic hydrocarbons.

The sequence context of the DNA plays a crucial role in the mutagenicity of BPDE adducts. Research has shown that guanines within 5'-GG sequences are mutational hotspots for BPDE. acs.org For instance, in the supF gene, an adduct at the first guanine (G1) of a specific 5'-GCG1G2C- sequence was significantly more mutagenic than an adduct at the adjacent guanine (G2). acs.org Furthermore, BPDE has been shown to form adducts at specific codons within critical cancer-related genes, such as the K-ras oncogene and the p53 tumor suppressor gene. nih.gov The formation of N2-BPDE-dG adducts at codon 12 of the K-ras gene correlates with the G→T transversions frequently observed in smoking-induced lung cancer. nih.gov However, for the p53 gene, the pattern of adduct formation did not directly correlate with the mutational hotspots in lung cancer, suggesting that other factors beyond adduct formation influence the final mutation spectrum. nih.gov

Genotype-Phenotype Correlations in Animal Models (e.g., Aryl Hydrocarbon Receptor (AhR) knockout mice)

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the carcinogenic effects of B[a]P. nih.gov B[a]P itself is a ligand for the AhR. Upon binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and upregulates the transcription of genes encoding metabolic enzymes, most notably CYP1A1 and CYP1B1. oup.com These enzymes are responsible for metabolizing B[a]P into its reactive diol epoxide form. oup.com

Studies using AhR-deficient (AhR knockout) mice have provided direct evidence for the receptor's essential role in B[a]P-induced carcinogenesis. When subjected to long-term B[a]P treatment, AhR-positive mice developed tumors, whereas no tumors were observed in the AhR-deficient mice. nih.gov This demonstrates that the carcinogenic action of B[a]P is primarily determined by the AhR. nih.gov The absence of the AhR prevents the upregulation of the metabolic enzymes necessary to convert B[a]P into the ultimate carcinogen, BPDE.

Further research has confirmed that the AhR's partner protein, ARNT, is also required for tumor initiation by B[a]P. oup.com Deletion of the Arnt gene specifically in the epidermis of mice completely prevented the induction of skin tumors following treatment with B[a]P. oup.com Interestingly, while AhR knockout mice are resistant to B[a]P-induced tumors, they exhibit higher levels of BP-DNA adducts compared to wild-type mice, which is attributed to a lower metabolic clearance of B[a]P. acs.org This highlights the complex role of AhR in both the metabolic activation and the detoxification and clearance of B[a]P.

Table 3: Carcinogenesis in Response to B[a]P in AhR Knockout Mice

Mouse Genotype B[a]P-induced Tumorigenesis CYP1A1 Induction Implication
AhR-positive (Wild-type) Tumors develop. nih.gov Yes AhR mediates B[a]P carcinogenesis. nih.gov
AhR-deficient (Knockout) No tumors develop. nih.gov No AhR is required for B[a]P-induced tumor initiation. nih.gov

Analytical Methodologies for Research on Benzo a Pyrene Diol Epoxide Adducts

Chromatographic Techniques for Adduct Separation and Quantification

Chromatographic methods are fundamental to the analysis of BPDE adducts, allowing for their separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of BPDE adducts. oup.comoup.com Coupled with fluorescence detection, HPLC can specifically measure anti-BPDE-DNA adducts in human mononuclear white blood cells. oup.comnih.gov This method has been validated in various studies, demonstrating good correlation with other techniques like ³²P-post-labelling. oup.com Reversed-phase HPLC is often used to resolve individual α and β globins of hemoglobin, which can be adducted by BPDE. oup.com

Research has shown that HPLC combined with fluorescence spectroscopy can detect BPDE adduct levels as low as 1.5 fmol per microgram of DNA. oup.com In studies of occupationally exposed individuals, such as coke oven workers and chimney sweeps, HPLC/fluorescence analysis revealed significantly higher percentages of subjects with BPDE-DNA adduct levels exceeding those of control groups. oup.comnih.gov For instance, in one study, the adduct levels in coke oven workers were significantly elevated, demonstrating the utility of this method in biomonitoring. oup.com

The technique typically involves the acid hydrolysis of adducted proteins or DNA to release BPDE-tetrols, which are then analyzed. oup.com HPLC methods have also been developed to analyze BPDE-DNA adducts in various tissues of mice exposed to B[a]P, providing valuable data for toxicological studies. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of BPDE adducts. nih.govjfda-online.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the identification of specific adducts like BPDE-dG (deoxyguanosine) in complex biological samples such as human umbilical cord blood. nih.govjfda-online.comnih.gov

Recent advancements in LC-MS/MS have led to the development of ultrasensitive methods capable of high-throughput analysis. nih.gov For example, an improved LC-MS/MS method has been used to quantify BPDE-dG in human blood samples with a high degree of sensitivity and repeatability, making it suitable for large-scale population studies. researchgate.net The limit of detection for BPDE-dG has been reported to be as low as 2.7 adducts per 10⁹ dG. researchgate.net

In a notable study, LC-MS/MS was used for the first time to quantify BPDE-dG in human umbilical cord blood samples, where adducts were detected in all 84 samples analyzed. nih.govjfda-online.comnih.gov The method involves enzymatic digestion of DNA, followed by extraction and LC-MS/MS analysis. nih.gov Stable isotope dilution is often employed, using standards like [¹⁵N₅]BPDE-dG, to ensure accurate quantification by correcting for recovery during sample preparation. nih.gov The recovery of the internal standard has been shown to be high, ranging from 74.6% to 96.4% in various experiments. nih.gov

LC-MS/MS has also been instrumental in identifying adducts to amino acids in proteins. For instance, it has been used to detect BPDE adducts to histidine and lysine (B10760008) in serum albumin. mdpi.comresearchgate.net

Table 1: LC-MS/MS Method Parameters for BPDE-dG Adduct Analysis

ParameterDetailsReference
Instrumentation Triple Quadrupole Mass Spectrometer researchgate.net
Analyte Benzo[a]pyrene (B130552) diol epoxide-deoxyguanosine (BPDE-dG) nih.govjfda-online.comnih.gov
Internal Standard [¹⁵N₅]BPDE-dG nih.gov
Sample Type Human umbilical cord white blood cell DNA nih.govjfda-online.comnih.gov
Limit of Detection 2.7 BPDE-dG / 10⁹ dG researchgate.net
Mean Recovery 83.7% ± 6.1 (for 5 pg spike), 88.3% ± 5.4 (for 10 pg spike) nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and resolving power, making it a powerful tool for the analysis of BPDE adducts. mdpi.comresearchgate.net When coupled with HPLC, HRMS, particularly using instruments like the Orbitrap, can significantly lower detection limits and increase selectivity. mdpi.comresearchgate.netdiva-portal.org This enhanced selectivity helps to diminish interferences from the biological matrix. mdpi.comresearchgate.netdiva-portal.org

A key application of HRMS is in the structural confirmation of adducts. The high mass accuracy allows for the determination of the elemental composition of the detected ions with deviations from the theoretical mass often below 1 ppm. mdpi.comresearchgate.net This capability has been demonstrated in the analysis of BPDE adducts to histidine and lysine in serum albumin. mdpi.comresearchgate.netresearchgate.net

Researchers have developed methodologies based on HPLC coupled to high-resolution tandem mass spectrometry (HRMS/MS) to detect and identify BPDE-His adducts at the sub-fmol/mg level in both animal models and human samples. mdpi.comresearchgate.net For example, a method using an HPLC column with a pentafluorophenyl stationary phase followed by Orbitrap MS analysis achieved a detection limit of approximately 4 amol/mg of serum albumin for the (+)-anti-BPDE adduct to histidine. mdpi.comresearchgate.netdiva-portal.org In human serum albumin, anti-BPDE adducts to histidine were detected at levels of approximately 0.1 fmol/mg. researchgate.netdiva-portal.org

Furthermore, gas chromatography-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS) has been developed to quantify isomers of benzo[a]pyrene-tetrahydrotetrols, which are hydrolysis products of BPDE-hemoglobin adducts. nih.govoup.com This method has been used to measure adduct levels in both smokers and non-smokers, with detectable concentrations in the low fmol range. nih.govoup.com

Table 2: HRMS Analysis of BPDE Adducts in Human Serum Albumin

Adduct TypeDetection Limit (approx.)Observed Levels in Humans (approx.)Reference
(+)-anti-BPDE-Histidine4 amol/mg serum albumin0.1 fmol/mg (in 2 of 12 samples) mdpi.comresearchgate.netdiva-portal.org
anti-BPDE-HistidineNot specifiedDetected researchgate.netdiva-portal.org
syn-BPDE-HistidineNot specifiedDetected in mice diva-portal.org

Spectroscopic Techniques

Spectroscopic methods provide alternative and often complementary approaches for the sensitive detection of BPDE adducts.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive technique for the quantification of BPDE adducts. mit.edu LIF-based methods have been developed to measure adducts in various human samples, including lung tissue, bronchial epithelial cell histones and DNA, and serum albumin. mit.edu The high sensitivity of fluorescence detection, enhanced by the use of a laser as the excitation source, allows for the detection of very low adduct levels. scielo.br

An instrument combining an LIF detector with an HPLC separation system has been developed to provide a higher level of selectivity than standalone LIF systems. mit.edumit.edu This HPLC-LIF system was used to quantify (-)-anti-BPDE-serum albumin adducts in plasma from 63 healthy volunteers, detecting adducts in 95% of the samples. mit.edumit.edu The method demonstrated a detection limit of 20 attomoles of BPDE adduct and an average adduct level of 0.22 femtomoles per mg of albumin. mit.edumit.edu

Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) is another powerful analytical method for BPDE adducts. scielo.brnih.gov A CE-LIF method using a He/Cd UV laser (325 nm) for native fluorescence detection of dGMP-BPDE adducts achieved a detection limit of 2.5 x 10⁻⁹ mol L⁻¹, which corresponds to the ability to detect approximately 1 adduct per 10⁷ normal nucleotides. scielo.br

Cryogenic Fluorescence Line-Narrowing (FLN) Spectroscopy

Cryogenic Fluorescence Line-Narrowing (FLN) spectroscopy is a high-resolution technique that provides detailed structural information about BPDE adducts. nih.govnih.gov By operating at cryogenic temperatures (e.g., 4.2 K), FLN spectroscopy minimizes the thermal broadening of spectral lines, resulting in highly resolved fluorescence spectra. iaea.org This allows for the "fingerprint" identification of closely related adduct isomers and provides insights into their conformation. scispace.comresearchgate.net

FLN has been successfully used to prove the presence of BPDE adducts in human lung tissue and in the histones and DNA of human bronchial epithelial cells. mit.edumit.edu The technique can distinguish between different stereoisomers of BPDE adducts, such as those formed from one-electron oxidation of B[a]P. nih.gov For example, FLN was used to identify 7-(benzo[a]pyren-6-yl)guanine (N7Gua) as a major depurination adduct in rat liver nuclei, with a structural characterization performed on only 20 pg of the adduct. nih.gov

Furthermore, FLN studies have been crucial in elucidating the structure of adducts formed between BPDE and proteins like human serum albumin. nih.gov By comparing the FLN spectra of adducted proteins with those of synthetic adducts, researchers have confirmed that Nτ-histidine adducts are formed between human serum albumin and the C-10 position of anti-BPDE. nih.gov FLN has also been used to study the repair of BPDE-N²-dG adducts in mouse skin, revealing that different conformations of the adducts are repaired at different rates. nih.gov A newer development, fluorescence line narrowing-nonphotochemical hole burning spectrometry, has reported a detection limit of approximately 3 modified bases in 10⁸ for a BPDE-DNA adduct. chinayyhg.comnih.gov

Electrophoretic Methods

Electrophoretic techniques are powerful tools for the separation of charged molecules, making them well-suited for the analysis of negatively charged DNA adducts.

Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS)

Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS) is a highly sensitive and efficient method for the detection and identification of BPDE-DNA adducts. acs.orgnih.gov This technique couples the high-resolution separation capability of capillary zone electrophoresis (CZE) with the precise mass determination of mass spectrometry. acs.orgugent.be

In this method, DNA is first reacted with BPDE in vitro, followed by enzymatic hydrolysis to break the DNA down into its constituent deoxynucleotides. ugent.benih.gov The resulting mixture, containing both unmodified nucleotides and BPDE-adducted nucleotides, is then introduced into the CZE system. Due to their negative charge at most pH levels, the nucleotide adducts are separated based on their electrophoretic mobility. acs.orgnih.gov The separated components are then ionized by electrospray and analyzed by a mass spectrometer, which allows for the identification of specific adducts based on their mass-to-charge ratio. ugent.be

Key Findings from CE-ES-MS Studies:

High Sensitivity: CE-ES-MS can achieve low nanogram detection limits for BPDE-nucleotide adducts. acs.orgnih.gov The use of techniques like sample stacking can further enhance the concentration detection limit to approximately 10⁻⁸ M. acs.orgnih.gov By employing selective reaction monitoring (SRM), detection limits can be pushed into the low picogram range. acs.orgnih.gov

Identification of Multiple Adducts: Researchers have successfully used CZE-ES-MS to detect and identify adducts formed between BPDE and various deoxynucleotides, including deoxyguanosine monophosphate (dGMP), deoxyadenosine (B7792050) monophosphate (dAMP), and deoxycytidine monophosphate (dCMP). ugent.benih.gov

Structural Elucidation: Collision-activated dissociation (CAD) experiments within the mass spectrometer provide valuable structural information. For instance, the presence of a prominent ion at m/z 195 (the deoxyribose-phosphate ion) indicates that the BPDE molecule is attached to the base of the nucleotide rather than the phosphate (B84403) group. nih.gov Further analysis in positive ion mode can help pinpoint the exact site of adduction on the nucleobase, such as the exocyclic amino groups (N² of guanine (B1146940), N⁶ of adenine (B156593), and N⁴ of cytosine). nih.govugent.be

Table 1: Identified BPDE-Nucleotide Adducts and their Mass-to-Charge Ratios (m/z) in Negative Ion Mode

Adduct(M-H)⁻ at m/z
BPDE-dCMP608
BPDE-dAMP632
BPDE-dGMP648
Data sourced from references ugent.benih.gov.

Molecular Biology Techniques

Molecular biology techniques offer powerful approaches to study the formation, distribution, and repair of BPDE-DNA adducts within the context of the genome.

Southern Blotting for Adduct Mapping and Repair Studies

Southern blotting is a classical molecular biology technique that can be adapted to map the locations of DNA damage and to study the efficiency of DNA repair processes. In the context of BPDE research, this method is often used in conjunction with enzymes that specifically recognize and cleave DNA at the site of an adduct.

One such approach utilizes the UvrABC excinuclease system, which can incise DNA at the location of BPDE adducts. pnas.org By treating BPDE-modified DNA with this enzyme and then performing Southern blotting with gene-specific probes, researchers can quantify the number of adducts within specific gene regions. pnas.org Another method involves using laser light to induce single-strand breaks at BPDE binding sites, followed by Southern blot analysis to visualize the resulting DNA fragments. researchgate.net

Key Research Findings using Southern Blotting:

Transcription-Coupled Repair: Studies using Southern blotting have revealed that BPDE adducts on the transcribed strand of a gene are often repaired more rapidly than those on the non-transcribed strand. researchgate.net This phenomenon, known as transcription-coupled repair, suggests that the cellular machinery prioritizes the repair of genes that are actively being expressed.

Gene-Specific Repair Rates: The efficiency of BPDE adduct removal can vary between different genes. For example, repair in the actively transcribed HPRT gene has been shown to be faster than in the inactive 754 locus. pnas.org

Dose-Dependent Repair: The rate of adduct removal can be influenced by the initial level of DNA damage. researchgate.netnih.gov

DNA Immunoprecipitation Techniques for Binding Site Identification

DNA immunoprecipitation (IP) is a powerful technique used to isolate and identify specific DNA sequences that are bound by a particular molecule, in this case, BPDE. nih.govaacrjournals.org This method involves treating cells with BPDE, extracting the genomic DNA, and then using an antibody that specifically recognizes and binds to BPDE-DNA adducts. nih.govaacrjournals.org The antibody-adduct complexes are then "pulled down" or immunoprecipitated, and the associated DNA fragments are purified. These fragments can then be cloned and sequenced to identify the specific genomic regions where BPDE has formed adducts. nih.govaacrjournals.org

Significant Findings from DNA Immunoprecipitation Studies:

Identification of BPDE Target Genes: DNA IP has been used to identify numerous genes that are targeted by BPDE. nih.govaacrjournals.org These include genes involved in crucial cellular processes such as DNA repair, apoptosis, and cell signaling. nih.gov

Genome-Wide Adduct Distribution: By coupling DNA immunoprecipitation with high-throughput sequencing (ChIP-Seq), researchers can map BPDE adducts across the entire genome. One study identified 842 distinct BPDE binding sites in human bronchial epithelial-like cells. jeom.org

Understanding Carcinogenic Mechanisms: Identifying the genes and genomic regions that are preferentially targeted by BPDE provides valuable insights into the molecular mechanisms by which this carcinogen induces cancer. nih.govaacrjournals.org

Table 2: Categories of BPDE-Binding DNA Fragments Identified by DNA Immunoprecipitation

CategoryNumber of Fragments
Known Gene Sequences15
Expressed Sequence Tag (EST) Clones24
Genomic DNA of Unknown Genes22
No Homology with GenBank Sequences6
Data sourced from a study that sequenced a total of 67 fragments. nih.govaacrjournals.org

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. In the context of BPDE research, qRT-PCR is employed to analyze how exposure to this carcinogen alters the transcriptional activity of genes involved in various cellular pathways. nih.govresearchgate.net

The process involves treating cells with BPDE, extracting the total RNA, and then reverse transcribing the RNA into complementary DNA (cDNA). nih.govsemanticscholar.org The cDNA then serves as a template for PCR amplification using primers that are specific to the genes of interest. By monitoring the amplification in real-time, the initial amount of mRNA for each gene can be quantified, providing a measure of its expression level. nih.govsemanticscholar.org

Key Insights from qRT-PCR Studies:

Inflammatory Response: Exposure of normal human lung fibroblasts to BPDE has been shown to induce a strong inflammatory response, characterized by the upregulation of genes encoding interleukins (e.g., IL8), and enzymes involved in prostaglandin (B15479496) synthesis (e.g., COX2). nih.gov

DNA Damage Response: BPDE treatment can significantly induce the expression of genes involved in the DNA damage response and cell cycle control, such as GADD45A, CDKN1A, BTG2, and SESN1. nih.gov

Dose-Dependent Gene Expression: The extent of gene expression changes is often dependent on the concentration of BPDE used. nih.govresearchgate.net

Table 3: Fold-Change in Gene Expression in Human Lung Fibroblasts 24 Hours After Exposure to 1 μM BPDE

GeneFold-Change in mRNA Levels
IL8309
COX212.8
Data sourced from reference nih.gov.

Application in Biomarker Research (for academic research purposes, not clinical diagnostics)

The formation of BPDE adducts with macromolecules like DNA and proteins serves as a valuable biomarker in academic research to study exposure to polycyclic aromatic hydrocarbons (PAHs) and the associated biological effects.

Biomarkers of Exposure: The presence and levels of BPDE-DNA adducts in tissues or cells can provide a direct measure of an individual's exposure to benzo(a)pyrene and its metabolic activation. oup.comunisa.edu.au Similarly, BPDE adducts with proteins such as hemoglobin (BPDE-Hb) and serum albumin (BPDE-SA) are also utilized as biomarkers of exposure. tandfonline.com A study of office employees found detectable levels of BPDE-Hb adducts in 16% of the population and BPDE-SA adducts in 28%. tandfonline.com

Biomarkers of Biological Effect: The formation of these adducts represents a biologically effective dose, indicating that the carcinogen has reached its target and caused DNA damage. This information is critical for understanding individual susceptibility and the early events in carcinogenesis. oup.com

Table 4: Detection of BPDE-Protein Adducts in a General Urban Population

BiomarkerDetection Rate
BPDE-Hb16%
BPDE-SA28%
Data sourced from reference tandfonline.com.

Quantification of DNA Adducts in Experimental Samples

The covalent binding of Benzo(a)pyrene diol epoxide (BPDE) to DNA is a critical initiating event in chemical carcinogenesis. A variety of highly sensitive and specific analytical methods have been developed to quantify these DNA adducts in experimental samples, providing valuable insights into DNA damage and repair processes.

A primary method for the detection and quantification of BPDE-DNA adducts is liquid chromatography-mass spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the identification and quantification of specific adducts. For instance, an LC-MS/MS method was developed to detect and quantify BPDE-deoxyguanosine (dG) adducts in human umbilical cord blood samples. plos.orgcapes.gov.brmit.eduacs.org This method demonstrated the presence of BPDE-dG adducts in all tested samples, highlighting its utility in human biomonitoring. mit.edu The full scan LC-MS/MS analysis can identify the identical fragment ion patterns of different enantiomeric BPDE-dG adducts. plos.org

Capillary zone electrophoresis-electrospray mass spectrometry (CZE-ES-MS) is another powerful tool for the analysis of BPDE-DNA adducts. nih.gov This method is noted for being fast, inexpensive, and easy to use. nih.gov It has been successfully employed to detect and identify adducts between BPDE and deoxyguanosine monophosphate (dGMP), deoxyadenosine monophosphate (dAMP), and deoxycytidine monophosphate (dCMP) in calf thymus DNA hydrolysates. nih.gov The use of CZE-ES-MS/MS provides further structural information on the identified adducts. nih.gov Sample stacking techniques can be applied in conjunction with CZE-ES-MS to significantly enhance the concentration detection limit. researchgate.net

Immunoassays represent another major category of analytical methods for BPDE-DNA adduct quantification. These methods utilize antibodies that specifically recognize BPDE-modified DNA.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay. Competitive ELISAs, using either colorimetric or fluorescence endpoints, have been developed for this purpose. nih.gov There are commercially available ELISA kits for the rapid detection of BPDE-DNA adducts, where the quantity of adducts in a sample is determined by comparison to a standard curve of known BPDE-DNA concentrations. nih.govacs.org

Chemiluminescence Immunoassay (CIA) offers high sensitivity with a low limit of detection, making it suitable for human biomonitoring. biosynth.com A CIA utilizing an antiserum against BPDE-modified DNA has been validated by comparing its results with other methods like radiolabeling and ³²P-postlabeling. biosynth.com

Ultrasensitive Enzyme Radioimmunoassay (USERIA) is another immunoassay format that provides a radioactive endpoint for detection. nih.gov

An interlaboratory comparison of various immunoassays highlighted that differences in procedures, antisera, and standards can significantly affect data comparability, emphasizing the need for standardization. nih.gov

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts, including those formed by BPDE. researchgate.netscispace.com This technique involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate from ATP to the adducted nucleotides. The labeled adducts are then separated and quantified. This method has been used in case-control studies to measure BPDE-induced DNA adducts in cultured peripheral blood lymphocytes. researchgate.netscispace.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is a sensitive, reliable, and cost-effective method for determining BPDE-DNA adducts. mdpi.com This method often involves the acid hydrolysis of the adducts to release benzo[a]pyrene-tetrols, which are then quantified. mdpi.com

Electrochemical methods have also been explored for the detection of BPDE-induced DNA damage. An electrochemical hybridization sensor was developed to detect BPDE damage at a specific gene sequence, demonstrating sequence-related xenobiotic DNA damage. nih.gov

Table 1: Comparison of Analytical Methods for BPDE-DNA Adduct Quantification

Method Principle Key Findings/Applications Citations
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection and fragmentation for structural confirmation. Detected and quantified four enantiomeric BPDE-dG adducts in human umbilical cord blood. plos.org, capes.gov.br, mit.edu, acs.org
CZE-ES-MS/MS Separation by capillary electrophoresis coupled with electrospray ionization tandem mass spectrometry. Identified adducts of BPDE with dGMP, dAMP, and dCMP in calf thymus DNA. nih.gov
ELISA Uses specific antibodies to detect BPDE-DNA adducts, often in a competitive format with a colorimetric or fluorescent signal. Standardized assays showed quantitative recovery of adducts in biological samples when appropriate standards are used. nih.gov, nih.gov, acs.org
CIA An immunoassay utilizing a chemiluminescent signal for detection, offering high sensitivity. Achieved a low limit of detection (~1.5 adducts/10⁹ nucleotides) and showed a dose-response in mouse liver DNA. biosynth.com
³²P-Postlabeling Enzymatic labeling of adducted nucleotides with ³²P, followed by chromatographic separation and quantification. Used to measure significantly higher levels of BPDE-DNA adducts in lung cancer cases compared to controls. researchgate.net, scispace.com
HPLC-FD Separation of adducts (often after hydrolysis to tetrols) by HPLC with quantification by fluorescence detection. Provided a simple and sensitive method for determining (+)-anti-BPDE-DNA in mouse tissues. mdpi.com
Electrochemical Sensor Detection of changes in electrochemical signals upon BPDE-induced damage to DNA immobilized on an electrode. Demonstrated sequence-related detection of DNA damage with a detection limit of approximately 170 nM BPDE. nih.gov

Detection and Characterization of Protein Adducts (e.g., Serum Albumin, Histones)

This compound not only reacts with DNA but also forms adducts with various proteins. The detection and characterization of these protein adducts, particularly with abundant and long-lived proteins like serum albumin and core histones, serve as valuable biomarkers of exposure and biological effective dose.

Serum Albumin Adducts:

Serum albumin (SA) is a primary target for BPDE adduction in the blood. Several analytical techniques have been employed to measure BPDE-SA adducts.

Immunoassays are a common approach. A sandwich ELISA has been developed to measure intact BPDE-human serum albumin (HSA) adducts directly in human plasma. nih.gov This assay uses a capture antibody specific for BPDE and a detection antibody against HSA. nih.gov It has been used to detect differences in BPDE-HSA levels between smokers and non-smokers, as well as in workers exposed to asphalt (B605645) emissions. nih.gov The detection limit for this assay was reported to be 0.2 ng BPDE-HSA/mg HSA. nih.gov Competitive ELISAs have also been utilized, often after enzymatic digestion of the adducted protein to increase sensitivity. researchgate.net

Mass spectrometry-based methods offer high specificity and sensitivity for the characterization of BPDE-protein adducts. High-pressure liquid chromatography (HPLC) coupled to high-resolution tandem mass spectrometry (HR-MS/MS) has been developed to detect and quantify BPDE adducts to specific amino acids in serum albumin, such as histidine and lysine. plos.orgnih.gov This method allowed for the chromatographic resolution of adducts from different BPDE isomers and achieved a very low detection limit of approximately 4 amol/mg of serum albumin for the (+)-anti-BPDE adduct to histidine. plos.org These adducts have been quantified in benzo[a]pyrene-exposed mice and detected in human serum albumin. plos.orgnih.gov

Fluorescence spectroscopy , particularly when combined with HPLC, is another sensitive technique. HPLC with laser-induced fluorescence (LIF) detection has been used to quantify (-)-anti-BPDE-serum albumin adducts in plasma from healthy volunteers, with a detection limit of 20 attomoles of BPDE adduct.

Histone Adducts:

Histones, being in close proximity to DNA within the cell nucleus, are also significant targets for BPDE. The analysis of histone adducts can provide information about DNA damage in the nuclear compartment.

Cryogenic fluorescence line-narrowing (FLN) spectroscopy has been instrumental in characterizing stable human histone adducts of anti-BPDE. acs.org By treating nuclei from human lymphoblast cells with anti-BPDE, researchers were able to isolate the four core histones (H2A, H2B, H3, and H4) and analyze the adducts. acs.org Comparison with model compounds suggested that the stable adducts are formed through the reaction of BPDE with lysine residues and/or the N-terminal amino groups of the histones. acs.org

Reversed-phase HPLC has been used to purify the individual core histones. acs.org During this purification, the release of a tetrahydrotetrol of benzo[a]pyrene from histones H2A, H2B, and H4 indicated the presence of some labile adducts on these histones. acs.org

Table 2: Research Findings on BPDE-Protein Adducts

Protein Target Analytical Method Key Findings Citations
Serum Albumin Sandwich ELISA Detected intact BPDE-HSA adducts in human plasma; levels were higher in smokers and occupationally exposed workers. nih.gov
Serum Albumin HPLC-HR-MS/MS Quantified adducts to histidine and lysine from (+)-anti-, (-)-anti-, and (+/-)-syn-BPDE in mice. Detected anti-BPDE-histidine adducts in human samples at ~0.1 fmol/mg. plos.org, nih.gov
Globin Competitive ELISA Assay could detect 90-100% of adducts determined by radioactivity in mice treated with [³H]BP. researchgate.net
Core Histones (H2A, H2B, H3, H4) Fluorescence Line-Narrowing Spectroscopy Stable adducts of anti-BPDE are formed with lysine residues and/or N-termini of human histones. acs.org
Core Histones (H2A, H2B, H4) Reversed-Phase HPLC Revealed the presence of labile adducts on these histones through the detection of released tetrols. acs.org

Exploration of Lipid Adducts (e.g., Triglyceride)

While research has predominantly focused on DNA and protein adducts, the interaction of this compound with lipids is an emerging area of investigation. The formation of carcinogen-lipid adducts could serve as a novel biomarker for carcinogenesis research and risk assessment.

Studies have demonstrated the formation of covalent adducts between BPDE and lipids, specifically triglycerides (TG). nih.gov In vitro experiments reacting BPDE with various lipids from rat serum and hepatocyte membranes, human serum, and standard lipids revealed that BPDE covalently binds to triglycerides. nih.gov

The analytical approach to studying these adducts involved initial isolation by thin-layer chromatography (TLC) , followed by further detection and confirmation using high-performance liquid chromatography (HPLC) . nih.gov

Key findings from these studies include:

Specificity of Reaction: 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE-I), the ultimate carcinogenic form of B[a]P, was found to react with triglycerides, including triolein, tripalmitin, and tristearin. nih.gov

Non-reactive Lipids: In contrast, other major lipid classes such as cholesterol, phospholipids (B1166683) (phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and sphingomyelin), and non-esterified fatty acids (palmitic acid, oleic acid, linoleic acid, and stearic acid) did not show reactivity with BPDE-I under the experimental conditions. nih.gov

Metabolite Specificity: Other B[a]P metabolites, like B[a]P-phenols and -diols, also did not react with triglycerides, indicating that the epoxide group of BPDE-I is crucial for adduct formation. nih.gov

In Vivo Formation: The formation of BPDE-I-TG adducts was not limited to in vitro systems. These adducts were also detected in the serum of rats that were orally treated with B[a]P. nih.gov

Correlation with other Biomarkers: A significant correlation was observed between the levels of BPDE-I-TG adducts and the levels of [³H]B[a]P-related DNA or protein adducts in various tissues of mice treated with [³H]B[a]P. nih.gov This suggests that triglyceride adducts could be a useful surrogate marker for the more established DNA and protein adducts.

These findings collectively suggest that triglycerides can be adducted by BPDE-I, much like other macromolecules, and that these carcinogen-lipid adducts hold promise as relevant biomarkers. nih.gov

Table 3: Summary of Research on BPDE-Triglyceride Adducts

Analytical Method Sample Type Key Findings Citation
TLC and HPLC Rat serum lipids, human serum, standard lipids BPDE-I forms covalent adducts with triglycerides (triolein, tripalmitin, tristearin). nih.gov
TLC and HPLC Rat serum lipids, human serum, standard lipids Cholesterol, phospholipids, and non-esterified fatty acids did not react with BPDE-I. nih.gov
TLC and HPLC Serum from B[a]P-treated rats BPDE-I-TG adducts were formed in vivo. nih.gov
Radioactivity measurement, TLC, HPLC Tissues from [³H]B[a]P-treated mice A clear correlation was found between BPDE-I-TG adducts and DNA/protein adducts. nih.gov

Enzymatic and Protein Interactions Beyond Primary Metabolism

Interaction with DNA Polymerases during Replication and Bypass

The covalent binding of BPDE to DNA bases, particularly the N2 position of guanine (B1146940) and the N6 position of adenine (B156593), creates bulky lesions that are potent obstacles to the progression of high-fidelity replicative DNA polymerases. oup.comwikipedia.org When a replication fork encounters a BPDE-DNA adduct, the replicative polymerase typically stalls, unable to incorporate a nucleotide opposite the damaged base. nih.govnih.gov This blockage can lead to replication fork collapse and cell death if not resolved.

To overcome this blockage, cells employ a mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases. nih.gov These TLS polymerases, belonging to the Y-family, have more open active sites that can accommodate the distorted DNA structure at the lesion site. nih.govpnas.org However, this bypass often occurs with reduced fidelity, leading to the incorporation of incorrect bases and subsequent mutations. nih.gov

The efficiency and accuracy of bypassing BPDE adducts are highly dependent on the specific TLS polymerase involved, the stereochemistry of the BPDE adduct, and the DNA sequence context. nih.govnih.gov

Human DNA Polymerase Kappa (pol κ): This polymerase is notably efficient and accurate in bypassing BPDE-dG adducts, correctly inserting a cytosine opposite the lesion. oup.comnih.gov It is considered a key enzyme in the error-free bypass of this major bulky adduct, thus protecting cells from the genotoxic effects of benzo(a)pyrene. oup.com However, pol κ is not effective at bypassing BPDE-adenine adducts. nih.gov

Human DNA Polymerase Eta (pol η): In contrast to pol κ, pol η bypasses BPDE-dG adducts inefficiently and is error-prone, often misinserting dAMP or dGMP opposite the lesion. nih.gov It is, however, more successful at bypassing certain stereoisomeric (+)-trans-adenine adducts. nih.gov

Human DNA Polymerase Iota (pol ι): Pol ι is strongly blocked by BPDE-dG adducts and exhibits a high frequency of base misincorporation when bypass does occur. nih.gov For BPDE-dA adducts, pol ι can accurately insert a thymine (B56734) but is poor at subsequent extension. nih.govresearchgate.net This suggests a potential two-polymerase mechanism where pol ι performs the insertion and another polymerase, such as pol κ, is required for the extension step to complete the bypass. nih.govpnas.org

The interaction between different polymerases and BPDE adducts highlights a complex cellular response to this form of DNA damage, where the choice of bypass polymerase can determine whether the outcome is error-free tolerance or a mutagenic event.

DNA PolymeraseInteraction with BPDE-Guanine AdductsInteraction with BPDE-Adenine AdductsReference
Polymerase κ (pol κ)Efficient and accurate (error-free) bypass.Ineffective bypass. oup.comnih.gov
Polymerase η (pol η)Inefficient and inaccurate (error-prone) bypass.Partially blocked; more successful with (+)-trans adducts. nih.govnih.gov
Polymerase ι (pol ι)Strongly blocked; high misincorporation frequency.Accurate insertion of T, but poor extension. nih.govpnas.org

Position-Specific Trapping of DNA Topoisomerase II

DNA topoisomerase II (Top2) is an essential enzyme that manages DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA segment before religating the break. This process is crucial during DNA replication and chromosome segregation. Certain chemical agents can poison Top2 by stabilizing the transient "cleavage complex," in which the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the religation step, leading to the accumulation of permanent DNA strand breaks.

BPDE-DNA adducts have been shown to act as potent Top2 poisons. pnas.org The mechanism involves the intercalation of the bulky polycyclic aromatic hydrocarbon portion of the adduct into the DNA double helix. pnas.org This interaction is highly sensitive to the spatial relationship between the BPDE adduct and the Top2 cleavage site. nih.gov

Research using oligonucleotides with single BPDE-deoxyadenosine adducts placed at specific positions relative to a known Top2α cleavage site has demonstrated that:

Trapping at Cleavage Sites: Top2 cleavage complexes are effectively trapped when the BPDE adduct intercalates at either of the staggered cleavage sites on the two DNA strands. pnas.org

Trapping Adjacent to Cleavage Sites: Trapping also occurs when the adduct is located immediately adjacent to the base pairs that flank the cleavage sites. pnas.orgnih.gov

Suppression of Cleavage: Conversely, if the adduct intercalates immediately outside of the staggered cleavage site, it can prevent Top2 from cleaving the DNA at that location. pnas.org

The ability of BPDE adducts to trap Top2 cleavage complexes represents a significant mechanism of its carcinogenicity, as the resulting persistent double-strand breaks can lead to genomic instability and chromosomal aberrations. pnas.org Notably, BPDE adducts can also suppress normal cleavage at the site of alkylation while inducing the formation of new cleavage complexes on both DNA strands several bases away. nih.govresearchgate.net

Position of BPDE Adduct Relative to Top2 Cleavage SiteEffect on Topoisomerase II ActivityReference
At the staggered cleavage sitesTraps Top2 cleavage complex, enhancing cleavage. pnas.org
Immediately adjacent to base pairs flanking the cleavage sitesTraps Top2 cleavage complex. pnas.orgnih.gov
Immediately outside of the staggered cleavage sitePrevents/suppresses Top2-mediated DNA cleavage at that site. pnas.org
At the site of alkylationSuppresses Top1 cleavage activity. nih.govresearchgate.net
3-6 bases away from the alkylation siteInduces formation of new Top1 cleavage complexes. nih.govresearchgate.net

Influence on DNA Ligases and Other DNA Repair Enzymes

The primary cellular defense against bulky lesions like BPDE-DNA adducts is the Nucleotide Excision Repair (NER) pathway. pnas.orgnih.gov This complex, multi-protein pathway recognizes and removes a wide variety of helix-distorting DNA damage. The presence of a BPDE adduct triggers a cascade of events involving several key NER proteins.

Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B protein complex is responsible for initial damage recognition. nih.gov It binds to the site of the BPDE lesion, sensing the helical distortion. For damage on the transcribed strand of active genes, Cockayne's Syndrome (CS) proteins are involved in a sub-pathway called transcription-coupled repair (TCR). purdue.edu

DNA Unwinding and Verification: Following initial recognition, the transcription factor IIH (TFIIH) complex, which includes the XPB and XPD helicases, is recruited to unwind the DNA around the lesion. The XPA protein then verifies the presence of the damage.

Excision and Synthesis: Endonucleases XPG and XPF-ERCC1 make incisions on either side of the BPDE adduct, removing a short oligonucleotide containing the damage. A DNA polymerase then fills the resulting gap, and a DNA ligase seals the final nick to complete the repair.

Exposure of human cells to BPDE has been shown to cause a prompt and sustained upregulation of several NER genes, including DDB2, XPC, XPF, XPG, and the TLS polymerase gene POLH. epa.gov This adaptive response enhances the cell's capacity to remove BPDE adducts. epa.gov

While NER is the main repair route, there is evidence suggesting a potential minor role for the Base Excision Repair (BER) pathway. duke.edu Some BPDE adducts, such as those at the N7 position of guanine, can destabilize the glycosidic bond, leading to the formation of an apurinic/apyrimidinic (AP) site, which is a substrate for BER enzymes. duke.edu However, the primary response to the helix-distorting adducts formed at the N2 position of guanine is definitively NER. nih.govduke.edu The influence of BPDE adducts on the activity of DNA ligases themselves is primarily contextual, relating to their role in the final step of these repair pathways.

Repair PathwayKey Enzymes/ProteinsRole in Repairing BPDE AdductsReference
Nucleotide Excision Repair (NER)XPC-RAD23B, TFIIH (XPB, XPD), XPA, XPG, XPF-ERCC1, DNA Polymerase, DNA LigasePrimary pathway for recognizing and removing bulky, helix-distorting BPDE adducts. pnas.orgnih.gov
Base Excision Repair (BER)DNA Glycosylases, AP Endonuclease, DNA Polymerase, DNA LigaseMay play a minor role in repairing adducts that lead to AP site formation. duke.edu
Transcription-Coupled Repair (TCR)CS Proteins, NER factorsA sub-pathway of NER that preferentially repairs lesions on the transcribed strand of active genes. purdue.edu

Theoretical and Computational Research Approaches

Quantum Chemical Methods for Reactivity and Electronic Properties

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic properties and reactivity of molecules like BPDE. diva-portal.orgresearchgate.net These computational techniques allow for a detailed analysis of the electron distribution, molecular orbital energies, and the energy landscape of chemical reactions, which are fundamental to understanding the carcinogenicity of BPDE.

Studies employing quantum chemical calculations have revealed that the four primary isomers of BPDE exhibit distinct electronic configurations and reactivity profiles, particularly concerning the epoxide ring, which is the primary site of reaction with DNA. diva-portal.orgresearchgate.net Analysis of the wavefunction for each isomer demonstrates differences in properties such as hydrogen bonding and non-covalent interactions between the diol groups and the epoxide. diva-portal.orgresearchgate.net These variations in electronic structure translate to differential reactivities of the epoxide group, influenced by local bond lengths and the degree of bond polarization. diva-portal.orgresearchgate.net

A significant finding from quantum chemical calculations is the correlation between the geometry of the epoxide ring and the carcinogenic potential of the BPDE isomers. diva-portal.orgresearchgate.net It has been shown that for the more carcinogenic isomers, the epoxide ring is oriented more perpendicularly to the plane of the angular ring. diva-portal.orgresearchgate.net This geometric feature is hypothesized to facilitate a more favorable interaction with the guanosine (B1672433) base during the formation of DNA adducts. diva-portal.orgresearchgate.net Density functional theory (DFT) and semi-empirical molecular orbital (MO) calculations have been utilized to examine the reaction coordinates and calculate the activation energies for reactions involving BPDE, providing a deeper understanding of its chemical behavior. nih.gov

Table 1: Key Findings from Quantum Chemical Studies of BPDE Isomers

FindingSignificance
Distinct electronic profiles for each isomer. diva-portal.orgresearchgate.netExplains the differential reactivity and carcinogenicity among the four main BPDE isomers. diva-portal.orgresearchgate.net
Varied epoxide ring properties. diva-portal.orgresearchgate.netThe core of reactivity, the epoxide ring, shows unique wavefunction characteristics for each isomer. diva-portal.orgresearchgate.net
Correlation between epoxide ring geometry and carcinogenicity. diva-portal.orgresearchgate.netA more perpendicular orientation of the epoxide ring is associated with higher carcinogenic potential. diva-portal.orgresearchgate.net
Differential reactivities of the epoxide group. diva-portal.orgresearchgate.netLocal bond lengths and polarization influence the rate and nature of the reaction with DNA. diva-portal.orgresearchgate.net

Molecular Modeling of DNA-Adduct Interactions

Once BPDE covalently binds to DNA, it forms a bulky adduct that distorts the regular structure of the DNA helix. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been instrumental in visualizing and understanding the structural and dynamic consequences of these adducts. nih.govnih.gov

These simulations provide a time-resolved, three-dimensional view of the BPDE-DNA complex, revealing how the adduct perturbs local DNA structure, including the bending of the helix axis. nih.gov The (+)-anti-BPDE isomer, a particularly tumorigenic metabolite, preferentially binds to the exocyclic amino group of guanine (B1146940). nih.gov Molecular modeling has shown that the BPDE moiety can reside in either the minor or major groove of the DNA, with its orientation influencing the degree of helical distortion. nih.govnih.gov For instance, in some conformations, the BPDE moiety is positioned towards the 5' end of the modified strand. nih.gov

The interaction of BPDE with different DNA bases has also been investigated. While guanine is the primary target, adducts can also form with adenine (B156593) and deoxycytidylic acid. nih.govacs.org Molecular modeling of these adducts reveals distinct conformational preferences. For example, modeling of a (-)-BPDE adduct with deoxyuridine (formed after deamination of a deoxycytidylic acid adduct) showed two low-energy conformations with the pyrimidine (B1678525) base in opposite orientations. nih.govacs.org The stability of these adducts and the resulting structural changes are critical determinants of their biological consequences, including their recognition and processing by DNA repair enzymes. nih.gov

Table 2: Insights from Molecular Modeling of BPDE-DNA Adducts

Adduct FeatureObservation from Molecular Modeling
Location The BPDE moiety can be located in the minor or major groove of the DNA. nih.govnih.gov
Orientation Often oriented towards the 5' end of the modified DNA strand. nih.gov
DNA Distortion Causes significant local structural distortion, including bending of the helix axis. nih.gov
Base Pairing Can lead to the formation of non-Watson-Crick hydrogen bonds. nih.gov
Conformational Isomers Adducts can exist in multiple stable conformations, such as intercalated or solvent-exposed forms. pnas.org

Computational Simulation of Carcinogen-Induced Mutagenesis

Computational simulations have provided crucial insights into how BPDE-induced DNA adducts lead to mutations during DNA replication and how they are processed by DNA repair machinery. nih.govbiorxiv.org These simulations can model the interaction of the damaged DNA with key cellular proteins like DNA polymerases and repair enzymes.

Simulations of DNA replication past a BPDE-guanine adduct have been performed using models of DNA polymerases, such as T7 DNA polymerase. nih.gov These studies help to rationalize experimental observations, such as the preferential insertion of adenine opposite the damaged guanine. nih.gov The simulations reveal how the bulky adduct can be accommodated within the active site of the polymerase, often by adopting a specific conformation (e.g., the syn conformation) that allows DNA synthesis to proceed, albeit with a higher chance of incorporating the wrong nucleotide. nih.gov The stability of the interactions between the polymerase, the adducted DNA template, and the incoming nucleotide determines the efficiency and fidelity of bypassing the lesion. nih.gov

Furthermore, computational studies have been used to investigate the recognition and repair of BPDE adducts by the nucleotide excision repair (NER) pathway. nih.govbiorxiv.orgresearchgate.net These simulations can help to understand why some BPDE adducts are efficiently repaired while others persist, leading to mutations. biorxiv.orgresearchgate.net For example, machine learning models combined with molecular dynamics have been used to identify specific topological features of the DNA helix that distinguish mutational hotspots from sites that are more readily repaired. biorxiv.orgresearchgate.net These studies have highlighted the importance of the local DNA sequence context and the resulting structural distortions in determining the efficiency of NER. nih.gov

Future Directions and Emerging Research Gaps in Benzo a Pyrene Diol Epoxide Studies

Elucidating the Relative Importance of Multiple Metabolic Pathways in Carcinogenesis

Benzo(a)pyrene (BaP), a procarcinogen, requires metabolic activation to exert its carcinogenic effects. For decades, the "diol epoxide" pathway has been considered the primary route for this activation. nih.gov This pathway involves a series of enzymatic reactions, primarily by Cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1, and epoxide hydrolase, which convert BaP into its ultimate carcinogenic form, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comoup.com BPDE is highly reactive and forms stable covalent adducts with DNA, particularly with guanine (B1146940) bases, leading to mutations in critical genes like p53 and K-ras, a key step in cancer initiation. mdpi.comnih.govepa.gov

The Diol Epoxide Pathway: This classic pathway, catalyzed by CYP enzymes and epoxide hydrolase, leads to the formation of BPDE, which forms stable DNA adducts. nih.gov

The Radical Cation Pathway: This pathway involves a one-electron oxidation of BaP by enzymes like CYP or peroxidases, forming a BaP radical cation. mdpi.comnih.gov This highly reactive intermediate can bind to the N7 and C8 positions of guanine and the N7 position of adenine (B156593), forming unstable depurinating adducts that can lead to apurinic sites in DNA. mdpi.com

The o-Quinone Pathway: This pathway involves the oxidation of the proximate carcinogen BaP-7,8-diol by aldo-keto reductases (AKRs) to form benzo(a)pyrene-7,8-dione (BPQ). aacrjournals.orgacs.orgpnas.org BPQ is a bifunctional metabolite; it can act as a Michael acceptor to form stable and depurinating DNA adducts, and it can undergo redox cycling. nih.govacs.org This redox cycling generates reactive oxygen species (ROS), which cause oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), leading to G-to-T transversions. nih.govacs.org

Studies suggest that the o-quinone pathway may contribute equally to the diol-epoxide pathway in activating BaP in human lung cells. acs.org Furthermore, BPQ has been shown to be a more potent mutagen on the p53 gene than BPDE, especially when redox cycling is permitted. acs.org In contrast, the radical cation pathway appears to be weakly mutagenic compared to the o-quinone pathway in some experimental systems. nih.gov The interplay between these pathways is complex; for instance, BPQ can induce the expression of CYP1B1, an enzyme involved in the diol epoxide pathway, suggesting a form of cross-talk. acs.orgaacrjournals.org

Future research needs to clarify the tissue-specific prominence of each pathway. While the diol epoxide mechanism is strongly implicated in lung tumorigenesis, both the diol epoxide and radical cation pathways are evident in skin carcinogenesis. mdpi.com Understanding the factors that dictate which metabolic route predominates—such as genetic polymorphisms in metabolizing enzymes (e.g., CYPs, AKRs, NQO1), tissue type, and exposure levels—is a critical research gap. nih.gov

Table 1: Major Metabolic Activation Pathways of Benzo(a)pyrene

Pathway Key Enzymes Reactive Metabolite(s) Primary DNA Damage
Diol Epoxide Pathway Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) Stable covalent DNA adducts (e.g., at N2 of guanine)
Radical Cation Pathway Cytochrome P450, Peroxidases Benzo(a)pyrene radical cation Unstable depurinating adducts (at N7, C8 of purines)

| o-Quinone Pathway | Aldo-Keto Reductases (AKRs) | Benzo(a)pyrene-7,8-dione (BPQ) | Stable/depurinating adducts and oxidative damage (ROS) |

Understanding the Full Spectrum of Benzo(a)pyrene Diol Epoxide-induced RNA Adducts

While the genotoxicity of BPDE has been overwhelmingly focused on its interaction with DNA, the impact on RNA is an area with significant research gaps. It is now understood that BPDE also forms adducts with RNA, which can disrupt cellular processes and contribute to carcinogenesis through non-mutagenic mechanisms.

The formation of RNA adducts can alter the structure and function of various RNA species, including:

Messenger RNA (mRNA): Adducts on mRNA can interfere with translation, leading to truncated or altered proteins. They can also affect mRNA stability and localization.

Transfer RNA (tRNA): Damage to tRNA can impair amino acid charging and codon recognition, disrupting protein synthesis.

Ribosomal RNA (rRNA): As the structural and catalytic core of ribosomes, adducts on rRNA can inhibit ribosome biogenesis and function.

Non-coding RNAs (ncRNAs): Adducts on microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can disrupt their regulatory functions, affecting gene expression networks critical for cell growth, differentiation, and apoptosis.

Future research must aim to identify the full spectrum of BPDE-RNA adducts and understand their chemical stability and repair mechanisms, or lack thereof. A critical knowledge gap is the functional consequence of this RNA damage. Investigating how specific RNA adducts alter protein translation, RNA processing, and the regulatory activity of ncRNAs is essential. Elucidating the downstream cellular effects of these disruptions will provide a more comprehensive picture of BPDE's carcinogenic mechanisms beyond its direct mutagenic action on DNA.

Refinement of Analytical Methods for Low-Level Adduct Detection in Complex Biological Matrices

Detecting BPDE-DNA and RNA adducts serves as a critical biomarker for exposure and potential cancer risk. However, a significant challenge lies in the detection of these adducts at very low levels in complex biological matrices such as blood, urine, and tissue samples from human populations.

Current methods, while powerful, face limitations. Techniques like ³²P-postlabeling, immunoassays, and mass spectrometry-based methods have been instrumental, but enhancing their sensitivity and specificity is a key future goal. The refinement of analytical methods is needed to:

Increase Sensitivity: Develop techniques capable of detecting adducts at the levels found in the general population exposed to environmental pollutants, not just in highly exposed groups like smokers or coke-oven workers. iarc.fr

Improve Specificity: Reliably distinguish between different types of adducts originating from the various metabolic pathways (diol epoxide, o-quinone, radical cation).

Enhance Throughput: Create more efficient and cost-effective methods to enable large-scale epidemiological and biomonitoring studies.

Advances in high-resolution mass spectrometry (HRMS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are promising. acs.org Developing novel sample preparation and enrichment strategies to isolate adducts from complex biological noise is also paramount. The ability to accurately quantify a wider range of adducts at lower concentrations will be crucial for refining risk assessment models and for understanding inter-individual variability in susceptibility to BaP-induced carcinogenesis.

Investigating the Role of this compound in Immunomodulation in Experimental Systems

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. BPDE is known to be immunotoxic, affecting the function and development of various immune cells. nih.govfrontiersin.org It can induce immunosuppression, potentially hindering the body's ability to eliminate nascent cancer cells. nih.gov

The mechanisms underlying BPDE's immunomodulatory effects are not fully understood. It is postulated that BPDE and other BaP metabolites act through the Aryl Hydrocarbon Receptor (AhR) to trigger oxidative and electrophilic signaling pathways in immune cells (lymphoid and myeloid) and other cell types. nih.govfrontiersin.org However, the precise downstream targets and functional consequences remain an active area of research.

Future research in experimental systems should aim to:

Dissect Cell-Specific Effects: Determine how BPDE specifically affects different immune cell populations, such as T-lymphocytes, B-lymphocytes, natural killer (NK) cells, and macrophages.

Elucidate Molecular Mechanisms: Identify the specific signaling pathways and molecular targets within immune cells that are modulated by BPDE, distinguishing between AhR-dependent and AhR-independent effects.

Connect Immunotoxicity to Carcinogenesis: Investigate how BPDE-induced immunomodulation contributes to tumor initiation, promotion, and progression in animal models. This includes studying the impact on immune surveillance and the tumor microenvironment.

A deeper understanding of how BPDE disrupts immune function will be vital for developing a holistic view of its carcinogenicity and could reveal new strategies for intervention that combine chemoprevention with immunotherapy.

Table 2: List of Compound Names

Compound Name Abbreviation
Benzo(a)pyrene BaP
Benzo(a)pyrene-7,8-diol-9,10-epoxide BPDE
Benzo(a)pyrene-7,8-dione BPQ
Benzo(a)pyrene-7,8-diol (B196081) BaP-7,8-diol
Cytochrome P450 CYP
Aldo-Keto Reductase AKR
Reactive Oxygen Species ROS
8-oxo-2'-deoxyguanosine 8-oxo-dGuo

Q & A

Q. What enzymatic pathways convert Benzo[a]pyrene (BaP) to BPDE, and how can researchers validate these steps experimentally?

BPDE is formed via a three-step metabolic activation pathway:

CYP1A1-mediated oxidation : BaP is oxidized to BaP-7,8-epoxide.

Epoxide hydrolase (EH) hydrolysis : The epoxide is hydrolyzed to BaP-7,8-dihydrodiol.

Second CYP1A1 oxidation : The dihydrodiol is epoxidized to BPDE isomers (e.g., (+)-anti-BPDE and (-)-anti-BPDE) .

Q. Methodological Validation :

  • Use radiolabeled BaP in microsomal incubation assays to track metabolite formation via HPLC or LC-MS.
  • Confirm stereochemistry with chiral chromatography and compare retention times to synthetic standards .

Q. What techniques are used to detect BPDE-DNA adducts, and what are their limitations?

Method Principle Sensitivity Limitations References
32P-postlabeling Radiolabeling adducts after DNA digestionHigh (1 adduct/10⁸ nucleotides)Requires high DNA purity; cannot distinguish stereoisomers
LC-MS/MS Quantifies adducts via mass spectrometryModerate (1 adduct/10⁷ nucleotides)Requires synthetic standards; expensive instrumentation
Immunoassays Antibody-based detection (e.g., ELISA)Low to moderateCross-reactivity with similar adducts

Critical Consideration : Adduct stability varies; use fresh samples and minimize light/heat exposure to prevent degradation .

Q. Why does BPDE preferentially form adducts at guanine residues in DNA?

BPDE’s electrophilic C10 position reacts with the N2-amino group of guanine , forming stable covalent adducts. This preference arises from:

  • Base accessibility : Guanine in B-DNA has a major groove exposed to BPDE intercalation.
  • Electronic factors : The N2 group is nucleophilic, facilitating covalent bonding .
  • Structural distortion : BPDE intercalation induces helical bending, enhancing adduct stability .

Q. Experimental Proof :

  • X-ray crystallography of BPDE-DNA complexes shows guanine N2 bonding .
  • Mutagenesis assays reveal G→T transversions dominate in BPDE-exposed cells .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in BPDE adduct stability across studies?

Conflicting data often arise from differences in:

  • BPDE isomer used : (+)-anti-BPDE is 10× more mutagenic than (-)-anti-BPDE .
  • DNA sequence context : Adducts in CpG islands are more persistent due to repair inefficiency .
  • Cellular repair capacity : Nucleotide excision repair (NER) efficiency varies by cell type .

Q. Methodological Solutions :

  • Standardize isomers : Use enantiomerically pure (+)-anti-BPDE from synthetic sources .
  • Control sequence context : Use plasmid DNA with defined sequences (e.g., p53 codons 157/248) .
  • Knockout models : Employ NER-deficient cells (e.g., XPA-/-) to isolate adduct persistence effects .

Q. What computational approaches model BPDE-DNA interactions, and how do they inform experimental work?

Method Application Insights References
Molecular Dynamics (MD) Simulates BPDE intercalationPredicts adduct-induced DNA bending and repair protein binding
Density Functional Theory (DFT) Calculates electronic propertiesExplains reactivity of BPDE’s C10 position
QM/MM Hybrid Models Combines quantum and classical mechanicsModels enzymatic activation (CYP1A1) and DNA binding

Integration with Experiments : Validate predictions via cryo-EM or fluorescence resonance energy transfer (FRET) to observe DNA distortion .

Q. What models best study BPDE’s role in p53 mutagenesis, and how are mutational hotspots validated?

  • In vitro : Treat human bronchial epithelial cells with BPDE and sequence p53 exons 5–7. Codons 157, 248, and 273 show adduct hotspots correlating with lung cancer mutations .
  • In vivo : Transgenic mice expressing human p53 develop lung tumors with G→T transversions after BPDE exposure .

Q. Validation Workflow :

Adduct mapping : Use ligation-mediated PCR to identify BPDE-DNA binding sites .

Phenotypic correlation : Compare mutational spectra in BPDE-treated cells vs. clinical lung cancer genomes .

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